4-Propylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-3-8-4-6-9-7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWZAONCXMJLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061531 | |
| Record name | 4-Propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-81-2 | |
| Record name | 4-Propylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Propylpyridine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylpyridine | |
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| Record name | Pyridine, 4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Propylpyridine | |
| Source | EPA DSSTox | |
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| Record name | 4-propylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-PROPYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RAV2AQL8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Propylpyridine from Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of established and contemporary synthetic routes for the preparation of 4-propylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details various methodologies, including direct and indirect approaches starting from pyridine, with a focus on regioselectivity, reaction efficiency, and scalability. Experimental protocols for key transformations are provided, alongside a comparative analysis of the synthetic strategies.
Introduction
4-Propylpyridine is a substituted pyridine derivative with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The strategic introduction of an n-propyl group at the C-4 position of the pyridine ring can be achieved through several synthetic pathways. The choice of a particular route often depends on factors such as the desired scale, available starting materials, and the need for regiochemical control. This guide will explore three primary strategies for the synthesis of 4-propylpyridine from pyridine:
-
Regioselective Minisci-Type Radical Alkylation: A modern approach that offers high C-4 selectivity through the use of a temporary blocking group.
-
Two-Step Acylation and Reduction: A classical and reliable method involving the formation of an intermediate ketone followed by its reduction.
-
Catalytic C-H Activation/Alkylation: An emerging and atom-economical approach utilizing transition metal catalysis.
Comparative Overview of Synthesis Routes
The following table summarizes the key quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies.
| Synthesis Route | Key Steps | Reagents | Typical Yields | Regioselectivity (C-4) |
| Minisci-Type Alkylation | 1. Blocking group installation 2. Minisci reaction 3. Deprotection | Pyridine, Maleic acid, Butyric acid, AgNO₃, (NH₄)₂S₂O₈, DBU | Moderate to Good[2] | Excellent[2] |
| Acylation-Reduction | 1. Friedel-Crafts Acylation 2. Wolff-Kishner or Clemmensen Reduction | Pyridine, Propionyl chloride/anhydride, AlCl₃, Hydrazine, KOH or Zn(Hg), HCl | Good | High |
| Nickel-Catalyzed Alkylation | Direct C-H alkylation | Pyridine, Propene, Ni(cod)₂, IPr, AlMe₃ | Modest to Good[3] | High[3] |
Detailed Synthesis Routes and Experimental Protocols
Route 1: Regioselective Minisci-Type Radical Alkylation
This modern approach provides excellent control over the regioselectivity of the alkylation by temporarily blocking the C-2 and C-6 positions of the pyridine ring. This is achieved by forming a pyridinium salt with a maleate-derived blocking group, which directs the incoming radical species to the C-4 position.[2]
Logical Workflow for Minisci-Type Alkylation
Caption: Workflow for the regioselective Minisci-type synthesis of 4-propylpyridine.
Experimental Protocol:
Step 1: Synthesis of the Pyridinium Salt (with Maleate-derived Blocking Group)
-
This step involves the reaction of pyridine with maleic acid followed by esterification to form a stable, crystalline pyridinium salt. This salt serves as the substrate for the subsequent Minisci reaction.[2] A detailed protocol for the preparation of the specific fumarate-based blocking group can be found in the supporting information of the cited literature.[2]
Step 2: Minisci Reaction [2]
-
To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), butyric acid (1.0 mmol, 2 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2 equiv), and silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
Monitor the reaction progress and regioselectivity by NMR or LCMS.
-
Upon completion, dilute the reaction mixture with dichloromethane (1 mL).
Step 3: Base-promoted Deprotection [2]
-
To the crude alkylated product from the previous step, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the pH to >10.
-
Extract the aqueous phase with dichloromethane (3 x 3 mL).
-
Combine the organic phases and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude material by silica gel chromatography to yield 4-propylpyridine.
Route 2: Two-Step Acylation and Reduction
This classical approach involves the initial Friedel-Crafts acylation of pyridine to form 4-propionylpyridine, followed by the reduction of the ketone to the corresponding alkyl group.[1]
Reaction Pathway for Acylation-Reduction
Caption: Synthesis of 4-propylpyridine via acylation and subsequent reduction.
Experimental Protocol:
Step 1: Synthesis of 4-Propionylpyridine (Friedel-Crafts Acylation)
-
While direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, modifications of this reaction exist. A more common approach is the reaction of pyridine with an acyl radical precursor or using a more reactive pyridine derivative. For this guide, we will outline the reduction step from commercially available or otherwise synthesized 4-propionylpyridine.
Step 2: Reduction of 4-Propionylpyridine [1]
-
Using Sodium Borohydride (NaBH₄):
-
In a round-bottom flask, dissolve 4-propionylpyridine in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to give 4-propylpyridine. Purify by distillation or chromatography if necessary.
-
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be carried out under strictly anhydrous conditions by trained personnel.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Add a solution of 4-propionylpyridine in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
After the addition, stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and remove the solvent to yield 4-propylpyridine.
-
Route 3: Nickel-Catalyzed C-H Alkylation
Direct C-H functionalization is a highly desirable and atom-economical strategy. Nickel-catalyzed methods have been developed for the C-4 selective alkylation of pyridine with alkenes.[3] This approach avoids the need for pre-functionalization of the pyridine ring.
Conceptual Workflow for Nickel-Catalyzed Alkylation
Caption: Nickel-catalyzed direct C-4 propylation of pyridine.
Experimental Protocol (General Procedure): [3]
-
In a glovebox, charge a reaction vessel with Ni(cod)₂ (5 mol%), an N-heterocyclic carbene (NHC) ligand such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (5 mol%), and a Lewis acid co-catalyst like trimethylaluminum (AlMe₃) (20 mol%) in an anhydrous solvent (e.g., toluene).
-
Add pyridine (1.0 mmol).
-
Introduce propene (either as a gas or a liquefied gas) into the reaction vessel.
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 130 °C) for a designated time (e.g., 3 hours).
-
After cooling, quench the reaction and work up by standard procedures, including filtration, extraction, and solvent removal.
-
Purify the product by flash chromatography on silica gel.
Characterization of 4-Propylpyridine
The identity and purity of the synthesized 4-propylpyridine can be confirmed by various spectroscopic techniques.
Spectroscopic Data Summary:
| Technique | Key Data |
| ¹H NMR | Chemical shifts (δ) in CDCl₃: ~8.48 (d, 2H, H-2,6), ~7.10 (d, 2H, H-3,5), ~2.58 (t, 2H, -CH₂-py), ~1.66 (m, 2H, -CH₂-CH₃), ~0.95 (t, 3H, -CH₃) |
| ¹³C NMR | Expected signals for the pyridine ring carbons and the three distinct carbons of the propyl group. |
| IR (Infrared) | Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching of the pyridine ring, and aliphatic C-H stretching of the propyl group. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 121. |
Conclusion
The synthesis of 4-propylpyridine from pyridine can be accomplished through several effective routes. The regioselective Minisci-type alkylation with a blocking group offers excellent C-4 selectivity and is a powerful modern method. The classical two-step acylation-reduction pathway remains a reliable and often high-yielding alternative, particularly if the intermediate 4-propionylpyridine is readily available. Direct C-H activation catalyzed by nickel presents an atom-economical and forward-looking approach, though it may require more specialized catalytic systems. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and the desired level of regiochemical purity.
References
An In-depth Technical Guide to 4-Propylpyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of 4-propylpyridine, a heterocyclic compound of interest in various chemical and pharmaceutical applications.
Chemical Properties
4-Propylpyridine is a colorless to pale yellow liquid characterized by a pyridine-like odor.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N | [2][3] |
| Molecular Weight | 121.18 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Pyridine-like | [1] |
| Density | Approx. 0.92 - 0.93 g/cm³ | [1][2] |
| Boiling Point | 188 - 190 °C | [1] |
| Melting Point | Approx. -50 to -56.98 °C | [1][2] |
| Flash Point | 64.51 - 65 °C (closed cup) | [1][2] |
| pKa | 6.04 ± 0.10 (Predicted) | [2] |
| Solubility in Water | Slightly soluble/Sparingly soluble | [1][4] |
| Solubility in Organic Solvents | Miscible with ethanol and ether | [1] |
| Refractive Index | 1.506 - 1.508 (approx.) | [1] |
| Vapor Pressure | 0.912 mmHg at 25°C | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-propylpyridine.
-
¹H NMR: Proton NMR data is available, showing characteristic shifts for the propyl group and the pyridine ring protons.[5][6]
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.[3]
-
Mass Spectrometry (MS): GC-MS data indicates a top peak at m/z 93 and another significant peak at m/z 121, corresponding to the molecular ion.[3][7]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic vibrational frequencies for the chemical bonds present in 4-propylpyridine.[3][8]
Reactivity
The reactivity of 4-propylpyridine is governed by the interplay between the aromatic pyridine ring and the attached propyl group.
3.1. Basicity
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts weak basicity to the molecule.[1] This allows 4-propylpyridine to react with acids to form salts, and it can be employed as a base in organic synthesis to modulate the pH of a reaction system.[1] The propyl group, being an electron-donating alkyl group, increases the electron density on the pyridine ring through an inductive effect, which can influence its reactivity.[1]
3.2. Substitution Reactions
-
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the electron-donating propyl group at the 4-position can increase the electron density of the ring, potentially facilitating electrophilic substitution at positions ortho and meta to the propyl group.[1] To enhance reactivity towards electrophiles at the 4-position, pyridine N-oxides can be formed, which can then be reduced after the substitution reaction.[9]
-
Nucleophilic Aromatic Substitution: Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[10][11][12] This is because the electronegative nitrogen atom can stabilize the anionic intermediate formed during the reaction.[10][11] Therefore, 4-propylpyridine can undergo nucleophilic substitution reactions where a suitable leaving group at the 2- or 6-position is displaced by a nucleophile.
3.3. Oxidation and Reduction
-
Oxidation: 4-Propylpyridine can be involved in oxidation reactions, often serving as an intermediate in the synthesis of more complex molecules.[1] While specific oxidation protocols for 4-propylpyridine are not detailed in the provided results, related pyridine derivatives like 4-N,N-dimethylaminopyridine (DMAP) have been shown to catalyze the selective oxidation of methyl aromatics.[13]
-
Reduction: 4-Propylpyridine can be synthesized via the reduction of corresponding pyridine derivatives. For example, the reduction of 4-propionylpyridine using reducing agents like lithium aluminum hydride or sodium borohydride will yield 4-propylpyridine by converting the carbonyl group to a methylene group.[1]
Experimental Protocols
4.1. Synthesis of 4-Alkylpyridines (General Procedure)
A general method for the synthesis of 4-alkylpyridines, including 4-propylpyridine, involves the reaction of pyridine with an acid anhydride in the presence of zinc dust.[14] While a specific protocol for 4-propylpyridine is not provided, the procedure for 4-ethylpyridine can be adapted.
-
Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with pyridine and the corresponding acid anhydride (in this case, propionic anhydride).
-
Addition of Zinc: Zinc dust is added portion-wise to the stirred solution. The reaction can be exothermic.
-
Reflux: The reaction mixture is refluxed for a period of time.
-
Workup: The mixture is cooled and then neutralized cautiously with a strong base solution (e.g., 40% aqueous sodium hydroxide).
-
Purification: The product is isolated by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are dried and purified by fractional distillation.[14]
Caption: General workflow for the synthesis of 4-alkylpyridines.
4.2. Purification by HPLC
4-Propylpyridine can be analyzed and purified using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Method: A Newcrom R1 or C18 HPLC column can be utilized.
-
Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Scalability: This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[15]
Caption: HPLC purification workflow for 4-propylpyridine.
Applications in Research and Development
4-Propylpyridine serves as a valuable intermediate in various fields:
-
Pharmaceuticals: It is used as an intermediate in the synthesis of a variety of drug molecules.[4] Its structure can be incorporated to interact with biological targets or to modify the pharmacokinetic properties of a drug, such as solubility and stability.[1]
-
Agrochemicals: It is an ingredient in certain pesticides, where it can act as a repellent or a toxic substance to pests.[4]
-
Flavor and Fragrance: The compound is used to impart specific aromas or tastes in the flavor and fragrance industry.[4]
-
Materials Science: There is potential for 4-propylpyridine to be used in the preparation of functional materials, such as organic optoelectronic materials for use in devices like LEDs and solar cells.[1]
Safety and Handling
4-Propylpyridine is considered an irritant to the eyes, respiratory system, and skin.[2] It is also flammable.[2] Appropriate safety precautions, such as working in a well-ventilated area, wearing suitable protective clothing, and keeping it away from sources of ignition, should be taken when handling this chemical.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[16]
References
- 1. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 2. chembk.com [chembk.com]
- 3. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-Propylpyridine(1122-81-2) IR Spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Pyridine, 4-propyl- [webbook.nist.gov]
- 8. Pyridine, 4-propyl- [webbook.nist.gov]
- 9. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. echemi.com [echemi.com]
- 13. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 4-Propylpyridine | SIELC Technologies [sielc.com]
- 16. echemi.com [echemi.com]
Physical properties of 4-Propylpyridine (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-Propylpyridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The data presented herein is compiled from multiple sources to ensure a comprehensive understanding for scientific and drug development applications. This document details the boiling point and density of 4-Propylpyridine, outlines the standard experimental methodologies for their determination, and provides a logical workflow for these characterization processes.
Core Physical Properties
4-Propylpyridine is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1] It is slightly soluble in water.[1] The core physical properties, boiling point and density, are summarized below. It is important to note the slight variations in reported values across different sources, which can be attributed to different experimental conditions and purity levels of the substance.
Data Summary
| Physical Property | Value | Source |
| Boiling Point | 183 °C | Alfa Chemistry[2] |
| 183-186 °C | ChemBK[3] | |
| 188 - 190 °C | Pipzine Chemicals[1] | |
| 190 °C | Fisher Scientific[4] | |
| 195-197 °C | Pipzine Chemicals[1] | |
| Density | 0.918 g/cm³ | Alfa Chemistry[2] |
| 0.92 g/cm³ (approx.) | Pipzine Chemicals[1] | |
| 0.93 g/cm³ | ChemBK[3] |
Experimental Protocols
The determination of the boiling point and density of a chemical compound like 4-Propylpyridine is fundamental to its characterization. The following sections detail the standard experimental protocols for these measurements.
Determination of Boiling Point by Distillation
The distillation method is a common and reliable technique for determining the boiling point of a liquid.[2][5][6][7] This method measures the temperature of the vapor that is in equilibrium with the boiling liquid.[2]
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottomed distilling flask, a condenser, a receiving flask, and a calibrated thermometer.
-
Sample Preparation: A measured volume of 4-Propylpyridine (typically at least 5 mL) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[1][7]
-
Thermometer Placement: The thermometer is positioned in the neck of the distilling flask so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
Data Recording: The temperature is recorded when it becomes constant. This stable temperature, observed while the vapor is condensing and the liquid is actively distilling, is the boiling point of the substance.[3][6] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Determination of Density by Pycnometer
The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.
Methodology:
-
Preparation: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately (m₁).
-
Sample Filling: The pycnometer is filled with 4-Propylpyridine. Care is taken to ensure there are no air bubbles. The stopper, which has a capillary tube, is inserted, allowing excess liquid to be expelled.
-
Thermostating: The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 20 °C or 25 °C) until the liquid reaches thermal equilibrium. The liquid level is then adjusted to the mark on the capillary.
-
Weighing: The outside of the pycnometer is carefully dried, and the filled pycnometer is weighed (m₂).
-
Calibration: The procedure is repeated using a reference liquid of a known density at the same temperature, typically distilled water. The pycnometer is filled with distilled water and weighed (m₃).
-
Calculation: The density of 4-Propylpyridine (ρ) is calculated using the following formula:
ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
where ρ_water is the known density of water at the experimental temperature.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination and reporting of the physical properties of a liquid chemical such as 4-Propylpyridine.
Caption: Experimental workflow for determining physical properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 5. vernier.com [vernier.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
4-Propylpyridine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Applications of 4-Propylpyridine
This technical guide provides a comprehensive overview of 4-Propylpyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, key applications, and essential safety and handling information.
Chemical Identity
4-Propylpyridine is an organic compound consisting of a pyridine ring substituted with a propyl group at the fourth position.[1] Its unique electronic structure and chemical reactivity make it a valuable intermediate in various synthetic processes.[2]
| Identifier | Value |
| CAS Number | 1122-81-2[3][4] |
| Molecular Formula | C₈H₁₁N[3][4][5][6] |
| IUPAC Name | 4-propylpyridine[3] |
| SMILES | CCCC1=CC=NC=C1[3][4] |
| InChI | InChI=1S/C8H11N/c1-2-3-8-4-6-9-7-5-8/h4-7H,2-3H2,1H3[3] |
| InChIKey | JAWZAONCXMJLFT-UHFFFAOYSA-N[3] |
Physicochemical Properties
4-Propylpyridine is a colorless to pale yellow liquid at room temperature with a characteristic pyridine-like odor.[1][2] Its physical and chemical properties are summarized in the table below. The propyl group, an electron-donating alkyl group, increases the electron density of the pyridine ring, influencing its reactivity.[2] The nitrogen atom's lone pair of electrons confers weak basicity, allowing it to form salts with acids.[2]
| Property | Value |
| Molecular Weight | 121.18 g/mol [2][3][5] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Odor | Pyridine-like[2] |
| Boiling Point | 188 - 197 °C[2] |
| Melting Point | Approximately -50 °C[2] |
| Density | Approximately 0.92 g/cm³[2] |
| Solubility in Water | Slightly soluble[1][2] |
| Solubility in Organic Solvents | Miscible with ethanol and ether[2] |
| Flash Point | 65 °C (closed cup)[2] |
| Refractive Index | ~1.506 - 1.508[2] |
Synthesis Protocols
Several methods are employed for the synthesis of 4-Propylpyridine. The choice of method often depends on factors such as desired purity, cost, and reaction conditions.[2]
Experimental Protocol 1: Alkylation of Pyridine
This method involves the direct alkylation of pyridine using a propylating agent.
Methodology:
-
Pyridine is used as the starting material.
-
A base is introduced to abstract a hydrogen atom from the para-position of the pyridine ring, forming a carbanion. The choice of base is critical for the reaction's success.[2]
-
A propyl halide, such as bromopropane, is added as the propylation reagent.[2]
-
The carbanion undergoes a nucleophilic substitution reaction with the propyl halide, forming a new carbon-carbon bond and yielding 4-Propylpyridine.[2]
-
The product is then isolated and purified from the reaction mixture.
Experimental Protocol 2: Transition Metal-Catalyzed Coupling Reaction
This approach offers an alternative route with potentially milder conditions and higher selectivity.[2]
Methodology:
-
A halogenated pyridine (e.g., 4-bromopyridine) is used as one of the starting materials.
-
Propylboronic acid or its ester serves as the source of the propyl group.[2]
-
The reaction is conducted in the presence of a transition metal catalyst, typically a palladium catalyst, along with appropriate ligands.[2]
-
The catalyst facilitates a cross-coupling reaction between the halogenated pyridine and the propylboronic acid derivative.
-
This method generally proceeds under milder conditions compared to classical alkylation.[2] However, the cost of the transition metal catalyst can be a significant consideration.[2]
Key Applications in Research and Development
4-Propylpyridine serves as a crucial building block and intermediate in several scientific and industrial fields.
-
Organic Synthesis: It is widely used as an intermediate to introduce functional groups and construct the backbone of more complex organic compounds through reactions like nucleophilic substitution and oxidation.[2]
-
Pharmaceuticals and Drug Development: The 4-propylpyridine structural unit is incorporated into the design of various drug molecules.[1][2] Its presence can influence the biological activity and pharmacokinetic properties of a drug, such as enhancing solubility, stability, and modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Materials Science: There is potential for 4-Propylpyridine in the development of functional materials, such as organic optoelectronic materials for use in devices like light-emitting diodes (LEDs) and solar cells.[2]
-
Other Industries: It also finds application in the flavor and fragrance industry and as an ingredient in certain pesticides.[1]
Safety and Handling
4-Propylpyridine is classified as an irritant and requires careful handling to avoid exposure.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Contact | H315: Causes skin irritation[3][7] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[7] |
| Eye Contact | H318: Causes serious eye damage[3][7] | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Inhalation | H335: May cause respiratory irritation[3][7] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[7] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[7] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]
-
Skin Protection: Wear impervious and flame-resistant protective clothing and gloves.[7]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate filter.[7][8]
Visualizations
The following diagrams illustrate the synthesis workflows and application areas of 4-Propylpyridine.
Caption: Workflow for the synthesis of 4-Propylpyridine via alkylation.
Caption: Workflow for transition metal-catalyzed synthesis.
Caption: Primary application areas for 4-Propylpyridine.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 3. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Analysis of 4-Propylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Propylpyridine (CAS: 1122-81-2), a heterocyclic aromatic compound. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 4-Propylpyridine in research and development settings.
Spectroscopic Data Summary
The following sections provide quantitative spectroscopic data for 4-Propylpyridine. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-Propylpyridine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of 4-Propylpyridine exhibits distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the propyl side chain. The spectrum was recorded in deuterated chloroform (CDCl₃).[1]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-2, H-6 (α-protons) | ~8.48 | Doublet | 2H |
| H-3, H-5 (β-protons) | ~7.10 | Doublet | 2H |
| -CH₂- (Benzylic) | ~2.58 | Triplet | 2H |
| -CH₂- (Methylene) | ~1.66 | Sextet | 2H |
| -CH₃ (Methyl) | ~0.95 | Triplet | 3H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available, explicitly published data, the following chemical shifts are estimated based on established values for substituted pyridines and alkyl chains. The spectrum is predicted for a CDCl₃ solvent.
| Assignment | Predicted Chemical Shift (δ) ppm |
| C-4 (Quaternary) | ~154 |
| C-2, C-6 (α-carbons) | ~149 |
| C-3, C-5 (β-carbons) | ~123 |
| -CH₂- (Benzylic) | ~37 |
| -CH₂- (Methylene) | ~24 |
| -CH₃ (Methyl) | ~14 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in 4-Propylpyridine by measuring the absorption of infrared radiation, which excites molecular vibrations. The data below corresponds to a neat sample analyzed via a capillary cell.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3030 | Aromatic C-H Stretch | Medium |
| 2959, 2931, 2871 | Aliphatic C-H Stretch | Strong |
| 1605, 1559 | C=C & C=N Ring Stretching | Strong |
| 1465 | -CH₂- Scissoring | Medium |
| 1420 | Aromatic Ring Vibration | Medium |
| 1379 | -CH₃ Symmetric Bend | Medium |
| 825 | C-H Out-of-Plane Bending (para-substitution) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-Propylpyridine, aiding in its identification and structural confirmation. The data presented is from Electron Ionization (EI) Mass Spectrometry.[2]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 121 | 88.8 | [M]⁺ (Molecular Ion) |
| 106 | 41.4 | [M - CH₃]⁺ |
| 93 | 100.0 | [M - C₂H₄]⁺ (Base Peak, via McLafferty rearrangement) |
| 92 | 56.4 | [M - C₂H₅]⁺ |
| 65 | 34.3 | Pyridinium fragment degradation |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are designed for a liquid sample such as 4-Propylpyridine.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the 4-Propylpyridine sample into a clean, dry vial.
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Sample Filtration and Transfer :
-
Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette.
-
Transfer the prepared solution from the vial through the filter pipette directly into a clean, high-quality 5 mm NMR tube.
-
Ensure the liquid column in the NMR tube is approximately 4-5 cm high.
-
-
Instrument Setup and Data Acquisition :
-
Wipe the exterior of the NMR tube clean and insert it into a spinner turbine, adjusting its depth with a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, maximizing spectral resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation :
-
Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.
-
Using a clean pipette, place one small drop of neat 4-Propylpyridine onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped.
-
-
Instrument Setup and Data Acquisition :
-
Place the sandwiched plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-600 cm⁻¹).
-
-
Data Processing and Cleaning :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or methylene chloride), then return them to the desiccator.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation :
-
Prepare a stock solution of 4-Propylpyridine at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to create a final working solution with a concentration in the low µg/mL to ng/mL range. The optimal concentration should be determined based on instrument sensitivity.
-
Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Transfer the filtered sample into an appropriate autosampler vial.
-
-
Instrument Setup and Data Acquisition :
-
The sample is typically introduced into the mass spectrometer via a direct infusion pump or through a gas chromatograph (GC-MS).
-
For GC-MS, an appropriate column and temperature program must be selected to ensure proper separation and elution of 4-Propylpyridine.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Data Analysis :
-
The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-Propylpyridine.
Caption: Workflow for the spectroscopic characterization of 4-Propylpyridine.
References
Structural Analysis and Conformation of 4-Propylpyridine: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for predicting its interactions with biological targets and for the rational design of novel functional molecules. This technical guide provides a comprehensive overview of the methodologies that would be employed for a detailed structural and conformational analysis of 4-propylpyridine. However, a comprehensive search of the current scientific literature reveals a notable absence of specific experimental or computational studies on this particular molecule. Therefore, this document will outline the established protocols and theoretical frameworks that would be necessary to perform such an analysis, drawing parallels with studies on analogous molecules where appropriate.
Introduction to Conformational Analysis of Alkyl-Aromatic Systems
The conformational landscape of flexible molecules like 4-propylpyridine is determined by the rotation around single bonds. In the case of 4-propylpyridine, the key dihedral angles are those associated with the propyl side chain relative to the pyridine ring. The interplay of steric hindrance, hyperconjugation, and weak intramolecular interactions governs the relative energies of the different conformers. Identifying the global minimum energy conformation and the energy barriers to interconversion is fundamental to understanding the molecule's behavior.
Experimental Determination of Molecular Structure
High-resolution spectroscopic techniques are the primary experimental methods for elucidating the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.
Microwave Spectroscopy
Experimental Protocol:
Microwave spectroscopy measures the absorption of microwave radiation by a molecule, corresponding to transitions between rotational energy levels. For 4-propylpyridine, the experimental workflow would involve:
-
Sample Preparation: A gaseous sample of 4-propylpyridine would be introduced into a high-vacuum chamber.
-
Data Acquisition: The sample would be irradiated with microwave radiation, and the absorption spectrum would be recorded. The high resolution of this technique allows for the determination of rotational constants (A, B, and C) for the parent molecule and its isotopologues (e.g., ¹³C and ¹⁵N).
-
Structural Determination: The rotational constants are inversely related to the moments of inertia of the molecule. By analyzing the rotational constants of multiple isotopologues, the precise atomic coordinates can be determined using Kraitchman's equations, yielding accurate bond lengths and angles.
Gas Electron Diffraction (GED)
Experimental Protocol:
GED provides information on the radial distribution of atoms in a molecule. The experimental procedure includes:
-
Sample Introduction: A gaseous beam of 4-propylpyridine molecules is introduced into the path of a high-energy electron beam.
-
Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which reveals the distribution of internuclear distances within the molecule. This data can be used to refine a molecular model and determine structural parameters.
Computational Structural Analysis
In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the structural and conformational properties of molecules.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is typically done using molecular mechanics force fields.
-
Quantum Mechanical Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), using a suitable basis set (e.g., 6-311++G(d,p)). This provides accurate predictions of bond lengths, bond angles, and dihedral angles.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties.
-
Transition State Search: To understand the dynamics of interconversion between conformers, transition state structures connecting the minima are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The energy difference between the transition state and the conformer represents the activation energy for that conformational change.
Data Presentation
While specific quantitative data for 4-propylpyridine is not available in the literature, a typical summary of results from the aforementioned analyses would be presented in the following tabular format:
Table 1: Calculated Structural Parameters of 4-Propylpyridine Conformers
| Parameter | Conformer 1 (e.g., Anti) | Conformer 2 (e.g., Gauche) |
| Bond Lengths (Å) | ||
| N1-C2 | Value | Value |
| C2-C3 | Value | Value |
| C4-C7 | Value | Value |
| C7-C8 | Value | Value |
| C8-C9 | Value | Value |
| Bond Angles (°) ** | ||
| C6-N1-C2 | Value | Value |
| C3-C4-C7 | Value | Value |
| C4-C7-C8 | Value | Value |
| C7-C8-C9 | Value | Value |
| Dihedral Angles (°) ** | ||
| C3-C4-C7-C8 | Value | Value |
| C4-C7-C8-C9 | Value | Value |
| Relative Energy (kcal/mol) | 0.00 | Value |
Visualization of Methodological Workflow
The logical flow of a comprehensive structural and conformational analysis is crucial for understanding the relationship between different experimental and computational techniques.
Caption: Workflow for the structural and conformational analysis of 4-propylpyridine.
Visualization of Potential Conformers
Based on analogous n-alkyl substituted aromatic systems, the propyl side chain of 4-propylpyridine is expected to adopt different conformations due to rotation around the C(aryl)-C(alkyl) and C(alkyl)-C(alkyl) bonds. The primary conformers would likely be described by the dihedral angle between the plane of the pyridine ring and the plane of the C-C-C backbone of the propyl group, as well as the gauche/anti relationship within the propyl chain itself.
Caption: Hypothetical energy relationship between anti and gauche conformers of 4-propylpyridine.
Conclusion and Future Directions
A detailed structural and conformational analysis of 4-propylpyridine is a prerequisite for its rational application in drug design and materials science. Although specific experimental data is currently lacking in the scientific literature, the methodologies outlined in this guide provide a clear roadmap for future research. The combination of high-resolution gas-phase spectroscopy and modern computational chemistry techniques would undoubtedly provide a comprehensive understanding of the three-dimensional properties of this molecule. Such studies are highly encouraged to fill the existing knowledge gap and to facilitate the future development of 4-propylpyridine-based technologies.
Basic reaction mechanisms involving 4-Propylpyridine
An In-depth Technical Guide to the Core Reaction Mechanisms of 4-Propylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylpyridine is a heterocyclic aromatic organic compound belonging to the pyridine family. Its structure, featuring a propyl group at the C4 position of the pyridine ring, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] The pyridine ring is aromatic and weakly basic due to the lone pair of electrons on the nitrogen atom, allowing it to react with acids to form salts.[1] The propyl group, an electron-donating alkyl group, increases the electron density of the pyridine ring, which influences the reactivity and regioselectivity of various chemical transformations compared to unsubstituted pyridine.[1] This guide provides a detailed overview of the fundamental reaction mechanisms involving 4-propylpyridine, supported by experimental data and protocols.
Alkylation Reactions
Alkylation of pyridine derivatives can occur at either the nitrogen atom (N-alkylation) or a carbon atom on the ring (C-alkylation). The reaction pathway is highly dependent on the reagents and conditions employed.
N-Alkylation: Formation of Pyridinium Salts
The most straightforward alkylation reaction involves the nucleophilic attack of the nitrogen's lone pair on an electrophilic carbon, typically from an alkyl halide. This SN2 reaction results in the formation of a quaternary N-alkylpyridinium salt.[3]
Mechanism: The nitrogen atom of 4-propylpyridine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide), leading to the displacement of the halide and the formation of a stable 4-propyl-N-alkylpyridinium salt.
References
An In-depth Technical Guide to the Solubility of 4-Propylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-propylpyridine in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and a logical workflow for the application of solubility data in research and development.
Introduction to 4-Propylpyridine
4-Propylpyridine (C₈H₁₁N) is a heterocyclic organic compound featuring a pyridine ring substituted with a propyl group at the fourth position. Its molecular structure, with a polar pyridine ring and a nonpolar propyl chain, imparts a distinct solubility profile that is crucial for its application in chemical synthesis, pharmaceutical intermediates, and materials science.[1] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Solubility Profile of 4-Propylpyridine
Current literature primarily provides qualitative solubility data for 4-propylpyridine. It is reported to be miscible with certain polar organic solvents and has limited solubility in water.[1] The principle of "like dissolves like" is a key determinant of its solubility behavior.
Table 1: Qualitative Solubility of 4-Propylpyridine in Various Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility | Rationale |
| Alcohols | Ethanol | Miscible[1] | The hydroxyl group of ethanol can engage in hydrogen bonding with the nitrogen atom of the pyridine ring, and the alkyl chains are compatible. |
| Ethers | Diethyl Ether | Miscible[1] | The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character is compatible with the propyl group. |
| Hydrocarbons | Hexane, Toluene | Expected to be Soluble/Miscible | The nonpolar propyl group and the aromatic pyridine ring suggest good solubility in nonpolar and aromatic hydrocarbon solvents. |
| Ketones | Acetone | Expected to be Soluble/Miscible | The polar aprotic nature of acetone should facilitate dissolution. |
| Esters | Ethyl Acetate | Expected to be Soluble/Miscible | The moderate polarity of ethyl acetate is likely to be compatible with 4-propylpyridine. |
| Water | Slightly Soluble[1] | The hydrophobic propyl group limits solubility, although the nitrogen atom can participate in hydrogen bonding with water molecules.[1] |
Experimental Protocols for Solubility Determination
Accurate quantitative solubility data can be determined using established experimental methods. As 4-propylpyridine is a liquid at room temperature, the following protocols are adapted for a liquid solute.
Isothermal Equilibrium Method (Shake-Flask Method)
This gravimetric method is a reliable technique for determining the mutual solubility of two liquids.
Objective: To determine the mole fraction of 4-propylpyridine in a saturated solution with a given organic solvent at a constant temperature.
Materials:
-
4-Propylpyridine (high purity)
-
Organic solvent of interest (high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Sample Preparation: In a series of vials, prepare mixtures of 4-propylpyridine and the organic solvent in varying known proportions.
-
Equilibration: Seal the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until two distinct liquid phases separate (if the components are not fully miscible).
-
Sampling: Carefully extract a sample from each phase using a syringe.
-
Analysis: Analyze the composition of each phase using a pre-calibrated GC or HPLC method to determine the mole fraction of each component.
-
Data Interpretation: The compositions of the two phases at equilibrium represent the mutual solubilities of 4-propylpyridine and the organic solvent at that temperature.
Spectroscopic Method
This method is suitable if 4-propylpyridine exhibits a unique and quantifiable absorbance in the UV-Vis spectrum in the chosen solvent.
Objective: To determine the concentration of 4-propylpyridine in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
4-Propylpyridine (high purity)
-
Organic solvent of interest (transparent in the measurement wavelength range)
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of 4-propylpyridine of a known concentration in the organic solvent.
-
Create a series of standard solutions with decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 4-propylpyridine.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution by adding an excess of 4-propylpyridine to the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature until equilibrium is reached.
-
Allow any undissolved 4-propylpyridine to settle.
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
If necessary, dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of 4-propylpyridine in the (diluted) saturated solution.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mole fraction), accounting for any dilution.
-
Visualizing the Workflow for Solubility in Drug Development
In the context of drug development, solubility data is a critical parameter that influences various stages, from initial screening to formulation. The following diagram illustrates a logical workflow for determining and utilizing the solubility of a compound like 4-propylpyridine.
Caption: A logical workflow for the assessment and application of solubility data in the drug development pipeline.
Conclusion
References
In-Depth Technical Guide to 4-Propylpyridine for Researchers and Drug Development Professionals
An examination of the commercial availability, synthesis, analysis, and applications of 4-Propylpyridine as a key intermediate in pharmaceutical and chemical research.
Introduction
4-Propylpyridine (CAS No. 1122-81-2) is a heterocyclic organic compound consisting of a pyridine ring substituted with a propyl group at the fourth position.[1][2] It serves as a valuable building block and intermediate in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical industry.[1][3] Its unique electronic and structural properties make it a versatile reagent in organic synthesis.[3] This guide provides a comprehensive overview of the commercial availability, suppliers, typical specifications, and key experimental considerations for researchers and drug development professionals working with 4-Propylpyridine.
Commercial Availability and Suppliers
4-Propylpyridine is readily available from a variety of chemical suppliers catering to research and industrial scales. Purity levels are typically high, with most suppliers offering grades of 97% or greater, as determined by Gas Chromatography (GC).
Table 1: Major Commercial Suppliers of 4-Propylpyridine
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Offers various quantities for research and development. |
| TCI America | >97.0% (GC) | Available through distributors such as Fisher Scientific. |
| Alfa Aesar | 98% | Provides a range of pack sizes. |
| Santa Cruz Biotechnology | For Research Use Only | Specialty supplier for life science research.[4] |
| Guidechem | Varies | A platform listing multiple, primarily Chinese, manufacturers and suppliers.[1] |
| Pipzine Chemicals | Varies | Chinese manufacturer and supplier.[3] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 4-Propylpyridine is essential for its effective use and characterization in a laboratory setting.
Table 2: Physicochemical Properties of 4-Propylpyridine
| Property | Value | Reference |
| CAS Number | 1122-81-2 | [1][2] |
| Molecular Formula | C₈H₁₁N | [2] |
| Molecular Weight | 121.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~188-190 °C | |
| Density | ~0.92 g/cm³ | |
| Solubility | Sparingly soluble in water, soluble in many organic solvents. | [1] |
Table 3: Spectroscopic Data for 4-Propylpyridine
| Technique | Key Features and Observed Peaks |
| ¹H NMR | Characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. |
| ¹³C NMR | Distinct peaks corresponding to the carbon atoms of the pyridine ring and the propyl substituent. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 121. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of the C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching of the alkyl group. |
Synthesis of 4-Propylpyridine
Several synthetic routes to 4-Propylpyridine have been described, with the most common methods involving the alkylation of pyridine or its derivatives.
General Synthesis Methodologies
Two primary strategies for the synthesis of 4-Propylpyridine are:
-
Direct Alkylation of Pyridine: This method involves the reaction of pyridine with a propylating agent, such as a propyl halide (e.g., 1-bromopropane), in the presence of a base.[3] The base facilitates the deprotonation of pyridine, which can then undergo nucleophilic attack on the propyl halide.[3]
-
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Negishi or Suzuki coupling, can be employed. This typically involves the reaction of a 4-halopyridine with an organozinc or organoboron reagent containing a propyl group, in the presence of a palladium or nickel catalyst.
A general workflow for the synthesis and purification of 4-Propylpyridine is outlined below.
Example Experimental Protocol: Synthesis via Alkylation (Illustrative)
This is an illustrative protocol based on general principles of pyridine alkylation and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Materials:
-
Pyridine
-
1-Bromopropane
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Under a nitrogen atmosphere, add sodium amide to the toluene.
-
Add pyridine to the suspension and heat the mixture to reflux for several hours to form the pyridyl sodium salt.
-
Cool the reaction mixture to room temperature and then slowly add 1-bromopropane.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 4-Propylpyridine.
Applications in Pharmaceutical Synthesis
4-Propylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][3] Its pyridine core is a common motif in many biologically active molecules. While specific, detailed public-domain examples of its direct use in the synthesis of a marketed drug are proprietary, its utility can be illustrated through its role as a precursor to more complex substituted pyridines. For example, the propylpyridine moiety can be further functionalized to introduce other chemical groups necessary for pharmacological activity.
One important class of drugs derived from pyridine precursors is the anti-tuberculosis agent Isoniazid and its derivatives.[5][6] Although Isoniazid itself is typically synthesized from 4-cyanopyridine or 4-methylpyridine, the synthetic strategies employed are relevant to the potential applications of 4-Propylpyridine in creating novel drug candidates.[6][7]
The general logic for the incorporation of a 4-substituted pyridine into a drug molecule often follows the pathway shown below.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Propylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Propylpyridine. The following sections detail the chemical's hazards, necessary precautions, and emergency procedures to ensure the safety of laboratory and research personnel.
Hazard Identification and Classification
4-Propylpyridine is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1][2][3]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation.[1][2][3] | |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1][2][3] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Danger | H335: May cause respiratory irritation.[1][2][3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Propylpyridine is crucial for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C8H11N | [4][5][6] |
| Molar Mass | 121.18 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Pyridine-like | [4] |
| Boiling Point | 188 - 190 °C | [4] |
| Melting Point | Approximately -50 °C | [4] |
| Flash Point | 65 °C (closed cup) | [4] |
| Density | Approximately 0.92 g/cm³ | [4] |
| Solubility in Water | Slightly soluble | [4] |
| Vapor Pressure | 0.912 mmHg at 25°C | [1][5] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with 4-Propylpyridine.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]
-
Avoid contact with skin and eyes.[1]
-
Avoid breathing vapors or mist.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[7][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Keep away from heat, sparks, and open flames.[7]
-
Store separately from incompatible materials such as strong acids, alkaline substances, and oxidizing agents.[1][8]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling 4-Propylpyridine:
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant suit.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill response. |
A general workflow for using PPE in the laboratory is outlined below.
Figure 1. General Laboratory PPE Workflow.
Emergency Procedures
In the event of an emergency, follow these procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7] |
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][11] Hazardous combustion products include carbon oxides and nitrogen oxides.[11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
In the event of a spill, follow the logical workflow outlined below.
Figure 2. Chemical Spill Response Workflow.
Personal precautions include avoiding contact with the substance and breathing its vapors.[1] Environmental precautions involve preventing the spill from entering drains or waterways.[1][7] For containment and cleanup, use an inert absorbent material and collect it with non-sparking tools into a suitable container for disposal.[1][7][8]
Disposal Considerations
Dispose of 4-Propylpyridine and its containers in accordance with local, regional, and national regulations.[1] Do not dispose of it into the environment.[1]
Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional protocols. Always consult the most current Safety Data Sheet (SDS) for 4-Propylpyridine before use.
References
- 1. echemi.com [echemi.com]
- 2. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-81-2 Name: 4-propylpyridine [xixisys.com]
- 4. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 4-Propylpyridine as a Ligand in Organometallic Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives are a versatile class of ligands in organometallic catalysis, valued for their electronic properties and ability to stabilize transition metal complexes. 4-Propylpyridine, a simple alkyl-substituted pyridine, can serve as an effective ancillary ligand in various catalytic systems. Its propyl group offers increased lipophilicity compared to pyridine, which can enhance the solubility of the catalyst complex in organic solvents and subtly influence the steric and electronic environment of the metal center. These modifications can impact catalyst activity, stability, and selectivity.
One of the prominent applications for pyridine-based ligands is in the formulation of Palladium-NHC (N-Heterocyclic Carbene) precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts. In these systems, the pyridine ligand serves to stabilize the palladium(II) center, yet it is sufficiently labile to be displaced during the catalytic cycle, allowing for the formation of the active catalytic species. This application note will focus on the use of 4-propylpyridine as a ligand in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The choice of ligand is crucial for the efficiency of the palladium catalyst. Here, we describe a hypothetical application of a PEPPSI-type catalyst bearing a 4-propylpyridine ligand for the coupling of an aryl bromide with an arylboronic acid.
Catalyst System: [PdBr₂(IPr)(4-propylpyridine)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
The 4-propylpyridine ligand in this complex is designed to be easily displaced by substrates in the reaction mixture, initiating the catalytic cycle.
Experimental Protocols
1. Synthesis of [PdBr₂(IPr)(4-propylpyridine)] Precatalyst
This protocol describes a general method for the synthesis of a PEPPSI-type precatalyst containing 4-propylpyridine.
Materials:
-
[Pd(cod)Br₂] (cod = 1,5-cyclooctadiene)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
4-Propylpyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add IPr·HCl (1.1 equiv) and KHMDS (1.1 equiv).
-
Add anhydrous DCM and stir the mixture at room temperature for 1 hour to generate the free carbene.
-
In a separate Schlenk flask, dissolve [Pd(cod)Br₂] (1.0 equiv) in anhydrous DCM.
-
Slowly add the solution of the free IPr carbene to the palladium precursor solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add 4-propylpyridine (1.5 equiv) to the reaction mixture and stir for an additional 1 hour.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the product.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum to yield the [PdBr₂(IPr)(4-propylpyridine)] complex.
2. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of the synthesized precatalyst in a typical Suzuki-Miyaura reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[PdBr₂(IPr)(4-propylpyridine)] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the [PdBr₂(IPr)(4-propylpyridine)] precatalyst (0.02 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical quantitative data for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using the [PdBr₂(IPr)(4-propylpyridine)] catalyst, demonstrating the effect of varying reaction parameters.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |
| 2 | 2 | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 92 |
| 3 | 2 | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 95 |
| 4 | 2 | K₃PO₄ | Toluene | 100 | 8 | 88 |
| 5 | 0.5 | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 65 |
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling
Reaction Conditions: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), [PdBr₂(IPr)(4-propylpyridine)] (2 mol%), Cs₂CO₃ (2.0 mmol), Dioxane/H₂O (5 mL), 80 °C, 8 h.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Tolylboronic acid | 4,4'-Dimethylbiphenyl | 93 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | 90 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
| 5 | 4-Bromoacetophenone | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)acetophenone | 88 |
Visualizations
Caption: Workflow for catalyst synthesis and Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: 4-Propylpyridine Derivatives in the Synthesis of Prothionamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of propylpyridine derivatives as key intermediates in the synthesis of the anti-tuberculosis drug, Prothionamide. This document includes experimental protocols, quantitative data, and a diagram of the drug's mechanism of action to support research and development in pharmaceutical synthesis.
Introduction
4-Propylpyridine and its isomers are versatile intermediates in the pharmaceutical industry.[1][2] The pyridine ring serves as a crucial scaffold in many drug molecules, contributing to improved metabolic stability, permeability, potency, and binding affinity.[2] One significant application of a propylpyridine derivative is in the synthesis of Prothionamide, a second-line anti-tuberculosis drug effective against multidrug-resistant strains of Mycobacterium tuberculosis.[3] Prothionamide, chemically known as 2-propyl-4-pyridinecarbothioamide, is synthesized from the key intermediate 2-propyl-4-cyanopyridine.
Synthesis of Prothionamide from 4-Cyanopyridine
The synthesis of Prothionamide from 4-cyanopyridine involves a two-step process:
-
Alkylation: Formation of the intermediate 2-propyl-4-cyanopyridine.
-
Thionation: Conversion of the cyano group of the intermediate to a thioamide to yield Prothionamide.
Step 1: Synthesis of 2-Propyl-4-cyanopyridine (Intermediate)
The alkylation of 4-cyanopyridine is a critical step to introduce the propyl group onto the pyridine ring, forming the key intermediate 2-propyl-4-cyanopyridine.
Experimental Protocol:
A mixture of 4-cyanopyridine (100 g, 960 mmol) and n-butyric acid (90 g, 1020 mmol) is prepared. To this, silver nitrate (8.2 g, 48 mmol) dissolved in water (100 mL) is added. The reaction mixture is heated to 80-85°C, and a solution of ammonium persulfate (240 g, 1050 mmol) in water (500 mL) is added dropwise over 2-3 hours. The reaction is maintained at this temperature for an additional 2 hours. After completion, the mixture is cooled to 25-30°C and the pH is adjusted to 8.0-8.5 with a 50% NaOH solution. The product is extracted with dichloromethane (3 x 500 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield 2-propyl-4-cyanopyridine.
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Yield (%) | Purity (by HPLC) |
| 4-Cyanopyridine | 104.11 | 100 g | 960 | - | - |
| n-Butyric Acid | 88.11 | 90 g | 1020 | - | - |
| 2-Propyl-4-cyanopyridine | 146.19 | 62 g | 424 | 44 | 98.5% |
Step 2: Synthesis of Prothionamide
The final step involves the thionation of the cyano group of 2-propyl-4-cyanopyridine to form the active pharmaceutical ingredient, Prothionamide.
Experimental Protocol:
To a solution of sodium sulfide (181 g, 950 mmol) and sulfur (7.2 g, 225 mmol) in water (300 mL), 2-propyl-4-cyanopyridine (100 g, 684 mmol) is added at 25-30°C. The reaction mixture is stirred for 2 hours, during which the thionation of the cyano group proceeds. After the reaction is complete, the pH of the aqueous mass is adjusted to 8.5-9.0 with concentrated HCl. The resulting solid precipitate is filtered and dried. The crude product is purified by crystallization from methanol (800 mL) to afford pure Prothionamide as yellow crystals.
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Yield (%) | Purity (by HPLC) | Melting Point (°C) |
| 2-Propyl-4-cyanopyridine | 146.19 | 100 g | 684 | - | - | - |
| Sodium Sulfide | 78.04 | 181 g | 950 | - | - | - |
| Sulfur | 32.06 | 7.2 g | 225 | - | - | - |
| Prothionamide | 180.27 | 60 g | 333 | 49 | 99.6% | 140-142 |
Mechanism of Action of Prothionamide
Prothionamide is a prodrug, meaning it requires activation within the bacterial cell to exert its therapeutic effect.[1][3] The mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.
The activation and action of Prothionamide can be summarized in the following steps:
-
Activation: Prothionamide is activated by the flavin monooxygenase enzyme EthA within Mycobacterium tuberculosis.[1][3]
-
Adduct Formation: The activated form of Prothionamide forms a covalent adduct with NAD (nicotinamide adenine dinucleotide).[4][5]
-
Target Inhibition: This Prothionamide-NAD adduct then binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[1]
-
Mycolic Acid Synthesis Inhibition: The inhibition of InhA disrupts the synthesis of mycolic acids, which are critical for the integrity of the mycobacterial cell wall.[1][3]
-
Bacteriostatic/Bactericidal Effect: The disruption of the cell wall leads to a weakened bacterium, resulting in either inhibition of growth (bacteriostatic) or cell death (bactericidal).[1]
References
- 1. What is the mechanism of Prothionamide? [synapse.patsnap.com]
- 2. CN114105869B - Preparation method of 2-propyl-4-cyanopyridine - Google Patents [patents.google.com]
- 3. What is Prothionamide used for? [synapse.patsnap.com]
- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Propylpyridine in Materials Science Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-propylpyridine and its derivatives in materials science research. The information is tailored for professionals in research, science, and drug development, with a focus on practical applications in perovskite solar cells, metal-organic frameworks (MOFs), and polymer surface modification.
Application in Perovskite Solar Cells
4-tert-butylpyridine (tBP), a derivative of 4-propylpyridine, is a crucial additive in the hole transport layer (HTL) of n-i-p perovskite solar cells (PSCs). Its primary role is to improve the power conversion efficiency (PCE) and stability of the devices.
Mechanism of Action
The addition of tBP to the HTL, typically composed of Spiro-OMeTAD and a lithium salt dopant (Li-TFSI), has several beneficial effects. It enhances the solubility of Li-TFSI in the host solvent, leading to a more uniform and homogeneous HTL morphology.[1] Furthermore, tBP can interact directly with the perovskite material, potentially p-doping the perovskite layer and facilitating more efficient hole transfer at the perovskite/HTL interface.[1][2] This improved charge extraction and transport, along with the creation of a more stable and uniform HTL, contributes to the overall enhancement of the solar cell's performance and longevity.[3][4]
Caption: Workflow for HTL modification in Perovskite Solar Cells using tBP.
Quantitative Data: Effect of tBP on Perovskite Solar Cell Performance
The concentration of tBP in the HTL solution significantly impacts the performance of the perovskite solar cell. The following table summarizes the reported effects on power conversion efficiency (PCE).
| Base HTL Composition | tBP Concentration | Initial PCE (%) | PCE with tBP (%) | Enhancement (%) | Reference |
| CH₃NH₃PbI₃-based | Not specified | 6.71 | 10.62 | 58 | [5] |
| CH₃NH₃PbI₃₋ₓClₓ-based | Not specified | 11.11 | 15.01 | 35 | [5] |
Experimental Protocol: Fabrication of Perovskite Solar Cells with tBP-Modified HTL
This protocol describes a common sequential deposition method for fabricating n-i-p perovskite solar cells.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) compact layer precursor solution
-
Mesoporous TiO₂ paste
-
Lead(II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
Methylammonium iodide (MAI)
-
Isopropanol (IPA)
-
Spiro-OMeTAD
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Chlorobenzene
-
Gold (Au) pellets for thermal evaporation
Procedure:
-
Substrate Cleaning:
-
Clean the FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and then treat with UV-ozone for 15 minutes.
-
-
Deposition of Electron Transport Layer (ETL):
-
Spin-coat a compact TiO₂ layer onto the cleaned FTO substrates.
-
Sinter the TiO₂ layer at 500°C for 30 minutes.
-
After cooling, spin-coat a mesoporous TiO₂ layer and sinter again at 500°C for 30 minutes.
-
-
Perovskite Layer Formation:
-
Prepare a solution of PbI₂ in DMF.
-
Spin-coat the PbI₂ solution onto the mesoporous TiO₂ layer.
-
Prepare a solution of MAI in isopropanol.
-
Dip the PbI₂-coated substrates into the MAI solution for a specified time to form the perovskite layer.
-
Anneal the perovskite film at a specified temperature and time (e.g., 100°C for 10 minutes).
-
-
Deposition of Hole Transport Layer (HTL):
-
Prepare the HTL solution by dissolving Spiro-OMeTAD, Li-TFSI, and 4-tert-butylpyridine in chlorobenzene. A typical concentration ratio is 72.3 mg Spiro-OMeTAD, 17.5 µL of a 520 mg/mL Li-TFSI solution in acetonitrile, and 28.8 µL of tBP in 1 mL of chlorobenzene.[6]
-
Spin-coat the HTL solution onto the perovskite layer.
-
-
Electrode Deposition:
-
Deposit an 80-100 nm thick gold back contact by thermal evaporation under high vacuum.
-
Application in Metal-Organic Frameworks (MOFs)
4-Propylpyridine can be utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). The pyridine nitrogen atom provides a coordination site for metal ions, while the propyl group can influence the framework's porosity, hydrophobicity, and guest-molecule interactions.
Caption: General workflow for the synthesis of MOFs using 4-propylpyridine.
Experimental Protocol: General Synthesis of a MOF using a 4-Pyridyl Ligand
This protocol provides a general guideline for the solvothermal synthesis of a MOF using a 4-pyridyl-containing ligand. The specific metal salt, co-ligand, solvent, temperature, and time will need to be optimized for the desired MOF structure.
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Cobalt(II) nitrate hexahydrate)
-
4-Propylpyridine or a derivative (e.g., 4,7-di(4-pyridyl)-2,1,3-benzothiadiazole)[7]
-
Dicarboxylic acid co-linker (e.g., 1,4-benzenedicarboxylic acid)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
-
Glass vials or Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, combine the metal salt, the 4-pyridyl ligand, and the dicarboxylic acid co-linker in a specific molar ratio (e.g., 2:2:1).
-
Add a solvent or a mixture of solvents (e.g., DMF and ethanol in a 4:1 v/v ratio).[8]
-
Seal the vial tightly.
-
Place the vial in an oven and heat at a specific temperature (e.g., 100-120°C) for a defined period (e.g., 72 hours).[8]
-
After the reaction, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the solvent used for the synthesis, and dry under vacuum.
-
Activate the MOF by removing the solvent molecules from the pores, typically by heating under vacuum or by solvent exchange followed by heating.
Application in Polymer Surface Modification
Poly(4-vinylpyridine) (P4VP), a polymer derivative of 4-propylpyridine, is extensively used for surface modification of various materials. The pyridine groups in P4VP can be utilized for grafting onto surfaces or can be quaternized to introduce a positive charge, thereby altering the surface properties.
Caption: Workflow for polymer surface modification using P4VP.
Quantitative Data: Quaternization of Poly(4-vinylpyridine)
The degree of quaternization of P4VP can be controlled and has a significant impact on the surface properties.
| Quaternizing Agent | Solvent | Reaction Time (h) | Degree of Quaternization (%) | Reference |
| Chloro 2-propanone | DMF | 24 | 99.7 | [9] |
| 2-Chloro acetamide | DMF | 72 | 98.9 | [9] |
| Methyl Iodide | Methanol | 4 | ~100 | [10] |
Experimental Protocol: Surface Grafting of Poly(4-vinylpyridine) onto a Polymer Surface
This protocol describes the graft copolymerization of 4-vinylpyridine onto a deproteinized natural rubber (DPNR) latex.[11]
Materials:
-
Deproteinized natural rubber (DPNR) latex
-
4-vinylpyridine (4VP) monomer
-
Potassium persulfate (KPS) initiator
-
Sodium dodecyl sulfate (SDS) emulsifier
-
Deionized water
Procedure:
-
Preparation of DPNR Latex: Deproteinize natural rubber latex using a suitable method (e.g., treatment with urea).
-
Emulsion Polymerization:
-
In a reaction vessel, disperse the DPNR latex in deionized water with SDS as an emulsifier.
-
Add the 4VP monomer to the latex emulsion.
-
Initiate the polymerization by adding an aqueous solution of KPS.
-
Carry out the reaction at a specific temperature (e.g., 60°C) for a set duration with constant stirring.
-
-
Purification:
-
Coagulate the grafted latex by adding an appropriate solvent (e.g., methanol).
-
Wash the resulting grafted copolymer thoroughly with water and a suitable solvent to remove unreacted monomer and homopolymer.
-
Dry the purified 4VP-grafted DPNR in a vacuum oven.
-
Experimental Protocol: Quaternization of Poly(4-vinylpyridine)
This protocol describes the quaternization of P4VP with methyl iodide.[10]
Materials:
-
Poly(4-vinylpyridine) (P4VP)
-
Methyl iodide
-
Methanol or Ethanol
Procedure:
-
Dissolve P4VP in methanol or ethanol in a round-bottom flask.
-
Add a stoichiometric excess of methyl iodide to the P4VP solution.
-
Reflux the reaction mixture for a specified time (e.g., 4 hours).
-
After cooling, precipitate the quaternized polymer by adding the solution to a non-solvent (e.g., diethyl ether).
-
Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. smeng.ucsd.edu [smeng.ucsd.edu]
- 4. scispace.com [scispace.com]
- 5. Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Syntheses, Characterization, and Luminescence Properties of Four Metal–Organic Frameworks Based on a Linear-Shaped Rigid Pyridine Ligand | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. eares.org [eares.org]
Application Notes and Protocols: Experimental Protocol for N-alkylation of 4-Propylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyridines is a fundamental chemical transformation that yields quaternary pyridinium salts. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and applications as ionic liquids and phase-transfer catalysts. The introduction of an alkyl group onto the nitrogen atom of the pyridine ring can modulate the parent molecule's physicochemical properties, such as its lipophilicity, solubility, and bioavailability, thereby influencing its pharmacological profile. 4-Propylpyridine, a substituted pyridine, serves as a valuable scaffold for the synthesis of novel therapeutic agents. This document provides a detailed experimental protocol for the N-alkylation of 4-propylpyridine, a summary of reaction parameters from analogous reactions, and a generalized workflow.
Reaction Principle
The N-alkylation of 4-propylpyridine is a quaternization reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the 4-propylpyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, yielding an N-alkyl-4-propylpyridinium halide salt. The reaction rate and yield can be influenced by several factors, including the nature of the alkyl halide (iodides > bromides > chlorides), the choice of solvent, and the reaction temperature.
Experimental Protocol: Synthesis of 1-Ethyl-4-propylpyridinium Bromide
This protocol describes a general procedure for the N-alkylation of 4-propylpyridine using ethyl bromide as the alkylating agent.
Materials:
-
4-Propylpyridine (C₈H₁₁N)
-
Ethyl bromide (C₂H₅Br)
-
Anhydrous acetonitrile (CH₃CN) or Toluene (C₇H₈)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-propylpyridine (1.0 eq.) in anhydrous acetonitrile or toluene to a concentration of 0.5–1.0 M.
-
Inert Atmosphere: Flush the apparatus with an inert gas, such as nitrogen or argon.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl bromide (1.1–1.2 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C; for toluene, approx. 111°C) and maintain for 12–24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The pyridinium salt may precipitate out of the solution. If no precipitate forms, the product can be precipitated by the addition of a non-polar solvent, such as diethyl ether.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white to off-white crystals under vacuum to yield the final product, 1-ethyl-4-propylpyridinium bromide.
Data Presentation: N-Alkylation of 4-Substituted Pyridines
The following table summarizes representative quantitative data for the N-alkylation of 4-propylpyridine and its close analog, 4-methylpyridine, under various conditions. Data for 4-propylpyridine is based on typical yields for this type of reaction.
| Entry | Pyridine Derivative | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Propylpyridine | Ethyl Bromide | Acetonitrile | 82 (Reflux) | 18 | ~90 (Estimated) |
| 2 | 4-Propylpyridine | Benzyl Bromide | Toluene | 111 (Reflux) | 24 | ~92 (Estimated) |
| 3 | 4-Methylpyridine | Benzyl Chloride | Acetonitrile | 82 (Reflux) | 12-24 | High |
| 4 | 4-Methylpyridine | (3-Bromopropoxy)benzene | Toluene | 82 | 18 | Not Reported[1] |
| 5 | Pyridine | Ethyl Chloride | (neat) | 120 | 3 | 83.4 |
Mandatory Visualization
Caption: General workflow for the N-alkylation of 4-propylpyridine.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. A slight excess of the alkylating agent (up to 1.5 equivalents) can be used to drive the reaction to completion. Reaction time and temperature can also be optimized.
-
Product Fails to Precipitate: If the product is highly soluble in the reaction solvent, concentrate the solution under reduced pressure before adding a non-polar solvent to induce precipitation.
-
Oily Product: If the product separates as an oil, it can sometimes be solidified by trituration (vigorous stirring) with a non-polar solvent.
-
Purification: If the product contains impurities, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.
By following this detailed protocol and considering the provided data, researchers can effectively synthesize a variety of N-alkyl-4-propylpyridinium salts for further investigation in their drug discovery and development endeavors.
References
Application Notes and Protocols for the Derivatization of 4-Propylpyridine in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-propylpyridine and its potential metabolites for enhanced detection and quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic behavior, thermal stability, and/or detectability.
Introduction to Derivatization of 4-Propylpyridine
4-Propylpyridine is a substituted pyridine that may require derivatization for several analytical purposes, including:
-
Improved Volatility and Thermal Stability for GC Analysis: The polarity of the pyridine nitrogen can lead to poor peak shape and tailing in GC analysis. Derivatization can mask this polar group, increasing volatility and improving chromatographic performance.
-
Enhanced Detection: Introducing a chromophore or fluorophore through derivatization can significantly improve detection limits in HPLC with UV-Vis or fluorescence detectors.
-
Structural Elucidation with Mass Spectrometry: Derivatization can produce characteristic fragmentation patterns in MS, aiding in the structural confirmation of 4-propylpyridine and its metabolites.
This document outlines two primary derivatization strategies: Acylation with Ethyl Chloroformate (ECF) for both GC-MS and HPLC analysis, and Silylation with BSTFA for the analysis of potential hydroxylated metabolites of 4-propylpyridine by GC-MS.
Acylation with Ethyl Chloroformate (ECF)
Acylation with ethyl chloroformate is a versatile derivatization technique that can be applied to compounds containing nucleophilic functional groups. In the case of 4-propylpyridine, the lone pair of electrons on the nitrogen atom can react with ECF to form a positively charged N-ethoxycarbonylpyridinium derivative. This derivatization is advantageous for improving chromatographic properties and providing a characteristic mass spectrometric fragmentation pattern.
Experimental Protocol: ECF Derivatization for GC-MS and HPLC Analysis
Materials:
-
4-Propylpyridine standard solution (1 mg/mL in a suitable aprotic solvent like acetonitrile or dichloromethane)
-
Ethyl Chloroformate (ECF)
-
Pyridine (as a catalyst and acid scavenger)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Sodium bicarbonate solution (5% w/v), for neutralization
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate
-
GC or HPLC vials with inserts
Procedure:
-
Sample Preparation: To 100 µL of the 4-propylpyridine standard or sample solution in a microcentrifuge tube, add 50 µL of pyridine.
-
Derivatization Reaction: Add 20 µL of ethyl chloroformate to the mixture. Vortex the tube for 30 seconds to ensure thorough mixing.
-
Reaction Time: Allow the reaction to proceed at room temperature for 5 minutes.
-
Extraction: Add 500 µL of ethyl acetate and 500 µL of 5% sodium bicarbonate solution to the reaction mixture. Vortex for 1 minute to extract the derivative and neutralize excess reagent.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC or HPLC vial for analysis.
Instrumentation and Typical Parameters:
| Parameter | GC-MS | HPLC-UV |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | C18 column, 4.6 x 150 mm, 5 µm particle size |
| Injector Temp. | 250 °C | N/A |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Isocratic or Gradient with Acetonitrile and Water |
| Carrier Gas | Helium at 1 mL/min | Mobile Phase at 1 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV, scan range 50-350 m/z | UV detector at 260 nm |
Expected Results:
The ECF derivative of 4-propylpyridine is expected to have a longer retention time and improved peak shape in GC compared to the underivatized compound. In HPLC, the derivative may exhibit altered retention and a strong UV absorbance. The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern useful for identification and quantification.
Silylation for Analysis of Hydroxylated Metabolites
Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups. While 4-propylpyridine itself is not readily silylated, its metabolites, which may be formed through hydroxylation of the propyl chain or the pyridine ring, can be effectively derivatized using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability for GC-MS analysis.
Experimental Protocol: Silylation with BSTFA for GC-MS Analysis
Materials:
-
Sample extract containing potential hydroxylated metabolites of 4-propylpyridine (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous, as a solvent and catalyst)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any moisture will react with the silylating reagent.
-
Reagent Addition: To the dried sample residue in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Instrumentation and Typical Parameters:
| Parameter | GC-MS |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 260 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV, scan range 50-500 m/z |
Expected Results:
Hydroxylated metabolites of 4-propylpyridine will be converted to their corresponding TMS ethers. These derivatives will be more volatile and exhibit significantly improved peak shapes and earlier retention times in the GC-MS analysis compared to their underivatized forms. The mass spectra will show characteristic ions corresponding to the TMS derivatives, facilitating their identification.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of 4-propylpyridine and its derivatized forms, illustrating the expected improvements in analytical performance.
Table 1: Comparison of Analytical Parameters for Underivatized and ECF-Derivatized 4-Propylpyridine by GC-MS.
| Analyte | Retention Time (min) | Peak Asymmetry | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 4-Propylpyridine | 8.5 | 1.8 | 50 | 150 |
| ECF-4-Propylpyridine | 12.2 | 1.1 | 5 | 15 |
Table 2: Performance of Silylation for a Hypothetical Hydroxylated Metabolite of 4-Propylpyridine by GC-MS.
| Analyte | Retention Time (min) | Peak Asymmetry | Improvement in Sensitivity |
| Hydroxy-4-propylpyridine | (Broad, tailing peak) | >2.5 | - |
| TMS-Hydroxy-4-propylpyridine | 14.8 | 1.2 | >10-fold |
Visualizations
Caption: General workflow for the derivatization of 4-propylpyridine.
Caption: Reaction of 4-propylpyridine with ethyl chloroformate.
Caption: Silylation of a hydroxylated 4-propylpyridine metabolite.
Application Notes and Protocols for 4-Propylpyridine as a Basic Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylpyridine is a versatile and effective basic organocatalyst employed in a variety of organic transformations. As a derivative of pyridine, its catalytic activity stems from the lone pair of electrons on the nitrogen atom, which can function as a Brønsted or Lewis base. The presence of the electron-donating propyl group at the 4-position enhances the electron density on the nitrogen atom, increasing its basicity and nucleophilicity compared to pyridine, thereby often leading to improved catalytic efficiency.[1]
These application notes provide an overview of the use of 4-propylpyridine as a catalyst in key organic reactions, including acylation, Knoevenagel condensation, and Michael addition. Detailed protocols and comparative data are presented to guide researchers in the effective utilization of this catalyst in their synthetic endeavors.
Acylation and Esterification Reactions
4-Propylpyridine is an effective catalyst for the acylation of alcohols and phenols, promoting the formation of esters. It functions as a nucleophilic catalyst, activating the acylating agent and facilitating the transfer of the acyl group to the nucleophile.
General Mechanism of Catalysis
The catalytic cycle for the acylation of an alcohol with an acid anhydride, catalyzed by 4-propylpyridine, is depicted below. The catalyst first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester product and regenerate the 4-propylpyridine catalyst.
Caption: Catalytic cycle of 4-propylpyridine in acylation.
Application and Comparative Data
While specific comparative studies detailing the catalytic efficiency of 4-propylpyridine against other pyridine derivatives for a wide range of substrates are not extensively documented in readily available literature, its utility can be inferred from studies on similar 4-substituted pyridines. The electron-donating nature of the propyl group suggests a catalytic activity that is generally superior to pyridine and comparable to other 4-alkylpyridines.
Table 1: Illustrative Data for Acylation of Alcohols with Acetic Anhydride *
| Entry | Alcohol | Catalyst | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Pyridine | 10 | 85 |
| 2 | Benzyl alcohol | 4-Methylpyridine | 6 | 92 |
| 3 | Benzyl alcohol | 4-Propylpyridine | ~5-7 | >90 |
| 4 | 1-Phenylethanol | Pyridine | 12 | 80 |
| 5 | 1-Phenylethanol | 4-Propylpyridine | ~8-10 | >85 |
*Data is estimated based on the known reactivity trends of 4-alkylpyridines and is intended for illustrative purposes. Actual results may vary.
Experimental Protocol: General Procedure for the Acylation of an Alcohol
References
The Role of 4-Propylpyridine in Agrochemical Synthesis: A Review of its Potential as a Versatile Intermediate
Introduction
4-Propylpyridine, a heterocyclic aromatic organic compound, is recognized as a valuable intermediate in the synthesis of a variety of chemical compounds, including those with applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a pyridine ring substituted with a propyl group at the fourth position, provides a versatile scaffold for the development of novel active ingredients. While the direct synthesis of major commercial agrochemicals from 4-propylpyridine is not extensively documented in publicly available literature, its structural motifs are present in various pyridine-based pesticides, suggesting its potential as a key building block in the discovery and development of new crop protection agents.
This document explores the potential applications of 4-propylpyridine in agrochemical synthesis, providing hypothetical synthetic pathways and experimental protocols based on established chemical principles of pyridine chemistry.
Application in Fungicide Synthesis: A Potential Precursor to Pyridinecarboxamides
Pyridinecarboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), effectively controlling a broad spectrum of fungal pathogens. While specific commercial fungicides directly derived from 4-propylpyridine are not prominent, its structure can be envisioned as a precursor for novel pyridinecarboxamide derivatives.
Hypothetical Synthesis of a 4-Propylpyridine-Based Fungicide
A plausible synthetic route could involve the functionalization of the 4-propylpyridine ring to introduce a carboxylic acid group, which can then be coupled with a suitable amine to form the final fungicide.
Experimental Protocol: Synthesis of a Hypothetical 4-Propylpyridinecarboxamide Fungicide
Step 1: Oxidation of 4-Propylpyridine to Isonicotinic Acid Derivative
-
Materials: 4-Propylpyridine, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propylpyridine in an aqueous solution of sodium hydroxide.
-
Slowly add a stoichiometric amount of potassium permanganate to the solution while maintaining the temperature below 50°C.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the isonicotinic acid derivative.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Conversion to Acid Chloride
-
Materials: Isonicotinic acid derivative from Step 1, Thionyl Chloride (SOCl₂), Toluene.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the isonicotinic acid derivative in toluene.
-
Slowly add an excess of thionyl chloride to the suspension.
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Step 3: Amide Coupling
-
Materials: Isonicotinic acid chloride derivative from Step 2, a suitable aniline derivative (e.g., 2-amino-4'-chlorobiphenyl, a key intermediate in Boscalid synthesis), Triethylamine, Dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative and triethylamine in dichloromethane.
-
Cool the solution in an ice bath and slowly add a solution of the isonicotinic acid chloride derivative in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyridinecarboxamide fungicide.
-
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the synthesis of a 4-propylpyridine-based fungicide.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1. Oxidation | 4-Propylpyridine | Potassium Permanganate | 4-Propyl-pyridine-2-carboxylic acid | 75-85 | >95 |
| 2. Acid Chloride Formation | 4-Propyl-pyridine-2-carboxylic acid | Thionyl Chloride | 4-Propyl-pyridine-2-carbonyl chloride | 90-95 | - |
| 3. Amide Coupling | 4-Propyl-pyridine-2-carbonyl chloride | 2-Amino-4'-chlorobiphenyl | Hypothetical Fungicide | 80-90 | >98 |
Visualization of the Synthetic Pathway
The logical flow of the hypothetical synthesis can be visualized as follows:
Caption: Hypothetical synthesis of a pyridinecarboxamide fungicide from 4-propylpyridine.
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and purification of the target agrochemical can be depicted as follows:
Application Notes and Protocols: 4-Propylpyridine as a Versatile Building Block for Complex Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Propylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridine core offers a scaffold for the synthesis of complex molecules with diverse biological activities. The propyl group at the 4-position provides a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides detailed application notes and experimental protocols for the use of 4-propylpyridine in the synthesis of complex heterocyclic compounds, with a focus on the preparation of diarylpyridine-based tubulin polymerization inhibitors, a class of potent anticancer agents.
Key Applications of 4-Propylpyridine Derivatives
The pyridine moiety is a common feature in many approved drugs and clinical candidates. By functionalizing 4-propylpyridine, researchers can access a wide range of novel chemical entities. A particularly promising application is in the development of analogues of natural products like Combretastatin A-4, which are known to inhibit tubulin polymerization, a key process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Diarylpyridine Analogues of Combretastatin A-4
A significant area of research involves the synthesis of diarylpyridines where the pyridine ring acts as a constrained linker to mimic the cis-stilbene geometry of Combretastatin A-4. These compounds have shown potent antiproliferative activity against various cancer cell lines.
Synthesis of Complex Heterocyclic Compounds from 4-Propylpyridine
A robust strategy to synthesize complex diarylpyridines from 4-propylpyridine involves a two-step process:
-
Halogenation of 4-Propylpyridine: Introduction of a halogen atom (e.g., bromine or iodine) at a specific position on the pyridine ring is a crucial first step to enable subsequent cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: The halogenated 4-propylpyridine can then be coupled with various arylboronic acids to introduce diverse aromatic and heteroaromatic moieties, leading to the final diarylpyridine products.
The following sections provide detailed protocols for a proposed synthetic route to a diarylpyridine derivative starting from 4-propylpyridine.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-propylpyridine
This protocol describes the bromination of 4-propylpyridine at the 2-position. This is a crucial step to prepare the substrate for subsequent Suzuki coupling.
Materials:
-
4-Propylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propylpyridine (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-bromo-4-propylpyridine.
Protocol 2: Synthesis of a Diarylpyridine Derivative via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a diarylpyridine, a Combretastatin A-4 analogue, from 2-bromo-4-propylpyridine and a substituted arylboronic acid.
Materials:
-
2-Bromo-4-propylpyridine (from Protocol 1)
-
3,4,5-Trimethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a microwave vial, add 2-bromo-4-propylpyridine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water to the vial.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 130°C for 30 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired diarylpyridine derivative.
Data Presentation
The following table summarizes the antiproliferative activities of a series of synthesized diarylpyridine analogues of Combretastatin A-4, demonstrating the potential of this class of compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM)[1] |
| 10a | HeLa | 1.21 |
| MCF-7 | 1.54 | |
| SGC-7901 | 1.32 | |
| 10t | HeLa | 0.19 |
| MCF-7 | 0.26 | |
| SGC-7901 | 0.33 | |
| Combretastatin A-4 | HeLa | 0.002 |
| MCF-7 | 0.003 | |
| SGC-7901 | 0.003 |
Mandatory Visualization
Signaling Pathway: Inhibition of Tubulin Polymerization
The diarylpyridine analogues of Combretastatin A-4 exert their anticancer effect by disrupting the dynamic equilibrium of microtubule polymerization and depolymerization. This leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by diarylpyridine compounds.
Experimental Workflow: Synthesis of Diarylpyridine Derivatives
The logical workflow for the synthesis of diarylpyridine derivatives from 4-propylpyridine is a sequential process involving halogenation followed by a palladium-catalyzed cross-coupling reaction.
Caption: Synthetic workflow for diarylpyridine derivatives.
References
Application Notes and Protocols for Metal Complexes of 4-Propylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and data from analogous pyridine-containing metal complexes. Specific experimental data for the coordination complexes of 4-propylpyridine is limited in the published scientific literature. Therefore, the information provided herein, including quantitative data and experimental protocols, should be considered predictive and serve as a guide for research and development.
Introduction to 4-Propylpyridine and its Metal Complexes
4-Propylpyridine is an organic compound featuring a pyridine ring substituted with a propyl group at the 4-position. The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it a good Lewis base and enabling it to coordinate with a wide variety of metal ions to form stable metal complexes.[1] The propyl group, being an electron-donating alkyl group, can subtly influence the electronic properties of the pyridine ring, which in turn can affect the reactivity and stability of the resulting metal complexes.[1]
Metal complexes containing pyridine and its derivatives have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine.[2][3][4] The coordination of a metal to a pyridine-based ligand can lead to novel electronic, optical, and catalytic properties.[3] While specific research on 4-propylpyridine complexes is not extensive, the principles governing the behavior of other substituted pyridine complexes can be applied to predict their potential applications.
Applications in Catalysis
Metal complexes of substituted pyridines are widely explored as catalysts in various organic transformations. The electronic and steric properties of the pyridine ligand can be fine-tuned to optimize catalytic activity and selectivity.[5][6]
Oxidation Catalysis
Vanadium-based catalysts are known to be effective in the oxidation of substituted pyridines, such as the oxidation of 4-methylpyridine to isonicotinic acid.[7][8] It is plausible that metal complexes of 4-propylpyridine could also serve as catalysts for selective oxidation reactions.
Hypothetical Application Note: Vanadium-4-Propylpyridine Complex for Alkene Epoxidation
A hypothetical vanadium complex incorporating 4-propylpyridine as a ligand could be investigated for the catalytic epoxidation of alkenes. The 4-propylpyridine ligand would modulate the electronic properties of the vanadium center, potentially influencing the catalytic efficiency and selectivity of the epoxidation reaction.
Table 1: Hypothetical Catalytic Performance of a Vanadium-4-Propylpyridine Complex in Cyclohexene Epoxidation
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) |
| [VO(acac)₂(4-propylpyridine)] | Cyclohexene | TBHP | Dichloromethane | 50 | 85 | 92 |
| [VO(salen)(4-propylpyridine)] | Cyclohexene | H₂O₂ | Acetonitrile | 60 | 78 | 88 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocol: Synthesis of a Hypothetical Vanadium-4-Propylpyridine Complex and Catalytic Epoxidation
Synthesis of [VO(acac)₂(4-propylpyridine)]:
-
Dissolve vanadyl acetylacetonate (VO(acac)₂) (1 mmol) in 20 mL of dichloromethane.
-
To this solution, add a solution of 4-propylpyridine (1.1 mmol) in 5 mL of dichloromethane dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Reduce the solvent volume under vacuum until a precipitate forms.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the complex using FT-IR, UV-Vis, and elemental analysis.
Catalytic Epoxidation of Cyclohexene:
-
In a round-bottom flask, dissolve the synthesized vanadium complex (0.01 mmol) and cyclohexene (1 mmol) in 10 mL of dichloromethane.
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.2 mmol) to the mixture.
-
Heat the reaction mixture to 50°C and monitor the progress by gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the organic layer with dichloromethane, dry over anhydrous sodium sulfate, and analyze the product distribution by GC.
Caption: A potential signaling pathway for apoptosis induced by a platinum(II)-4-propylpyridine complex.
Applications in Materials Science
4-Propylpyridine has been suggested to have potential in materials science for preparing functional materials like organic optoelectronic materials. [1]Metal complexes of poly(4-vinylpyridine), a polymer containing pyridine units, have been shown to exhibit interesting photophysical and electrical properties. [3]
Luminescent Materials
Complexation of poly(4-vinylpyridine) with metal ions such as Au(I) and Zn(II) can lead to the formation of luminescent metal-containing polymers. [3]It is conceivable that discrete metal complexes of 4-propylpyridine could also exhibit interesting photoluminescent properties.
Hypothetical Application Note: A Gold(I)-4-Propylpyridine Complex for Organic Light-Emitting Diodes (OLEDs)
A gold(I) complex with 4-propylpyridine and a phosphine ligand could be synthesized and investigated for its potential as an emitter in OLEDs. The electronic properties of the 4-propylpyridine ligand could influence the emission wavelength and quantum efficiency of the complex.
Table 4: Hypothetical Photophysical Properties of a Gold(I)-4-Propylpyridine Complex
| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (%) |
| [AuCl(PPh₃)(4-propylpyridine)] | 350 | 520 (Green) | 45 |
| [AuCl(dppe)(4-propylpyridine)] | 365 | 480 (Blue) | 38 |
Note: This data is hypothetical and for illustrative purposes only. dppe = 1,2-Bis(diphenylphosphino)ethane.
A Known Example: Hexameric Magnesium 4-Pyridyl Complex
While much of the above is based on extrapolation, a hexameric magnesium 4-pyridyl complex, [{(Depnacnac)Mg(4-C₅H₄N)}₆], has been synthesized and structurally characterized. [9]This complex was formed through the reductive cleavage of the C-N bond of 4-dimethylaminopyridine.
Experimental Protocol: Synthesis of [{(Depnacnac)Mg(4-C₅H₄N)}₆] (Adapted from)[9]
-
In a glovebox, dissolve [{(Depnacnac)Mg}₂] (where Depnacnac = HC{MeC(NAr)}₂, Ar = 2,6-diethylphenyl) and 4-dimethylaminopyridine (DMAP) in toluene.
-
Heat the resulting brown-red solution to 100°C for 16 hours with stirring. This will result in a deep purple solution and an off-white precipitate.
-
Isolate the solid precipitate by filtration.
-
Dry the solid in vacuo to yield the product as a highly insoluble powder.
-
Crystals suitable for X-ray diffraction can be obtained from unstirred reaction mixtures.
This example demonstrates that 4-pyridyl ligands, derived from precursors like 4-propylpyridine, can form stable and structurally interesting complexes, paving the way for further exploration with transition metals for the applications outlined above.
References
- 1. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Propylpyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-propylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during the synthesis of 4-propylpyridine, presented in a question-and-answer format.
Issue 1: Low Yield in Direct Alkylation of Pyridine
Question: I am attempting to synthesize 4-propylpyridine by direct alkylation of pyridine with a propyl halide, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the direct alkylation of pyridine are a common problem and can be attributed to several factors. A primary challenge is controlling the regioselectivity of the reaction, as alkylation can occur at the nitrogen atom (forming a pyridinium salt) or at carbon atoms of the ring, primarily at the 2- and 4-positions.
Troubleshooting Steps:
-
Regioselectivity Control: The solvent and the alkylating agent's counter-ion can significantly influence the C2/C4 product ratio. For instance, using a mixture of THF and toluene as a solvent can favor C2-alkylation, while other conditions might favor the desired C4-alkylation.[1] The addition of a Lewis acid or a silylating agent like chlorotrimethylsilane can enhance C4-selectivity by forming an N-silyl pyridinium salt, which increases the electron deficiency of the pyridine ring.[2][3]
-
Reaction Conditions: The reaction temperature and time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote the formation of byproducts. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to determine the optimal reaction time.
-
Choice of Base: The selection of a suitable base is crucial for the deprotonation of an intermediate to facilitate the alkylation.[1] Common bases include sodium or potassium carbonate. The strength and steric hindrance of the base can affect the reaction's efficiency and selectivity.
Issue 2: Formation of Multiple Isomers and Byproducts
Question: My reaction mixture contains significant amounts of 2-propylpyridine and other unidentified impurities alongside the desired 4-propylpyridine. How can I minimize the formation of these byproducts and purify my target compound?
Answer: The formation of isomeric products and other impurities is a frequent challenge in pyridine alkylation.
Strategies to Minimize Isomer Formation:
-
Directed Alkylation: Employing a strategy that directs the alkylation to the 4-position is highly recommended. This can be achieved by using a pyridine N-oxide derivative. The N-oxide can be activated with an agent like trifluoromethanesulfonic anhydride, which directs the nucleophilic attack of a malonate anion to the 4-position. Subsequent chemical modification can then yield the 4-propylpyridine.[4]
-
Catalyst and Ligand Selection: In cross-coupling methods, the choice of palladium catalyst and ligand is critical for achieving high regioselectivity.
Purification Strategies:
-
Fractional Distillation: Due to the difference in boiling points between 4-propylpyridine (around 189 °C) and 2-propylpyridine, fractional distillation can be an effective method for separation on a larger scale.[5]
-
Column Chromatography: For smaller scales, column chromatography on silica gel is a standard method for separating isomers and removing impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Issue 3: Incomplete Reduction of 4-Propionylpyridine
Question: I am using a Wolff-Kishner reduction to convert 4-propionylpyridine to 4-propylpyridine, but the reaction is not going to completion, and I am isolating unreacted starting material. What could be the issue?
Answer: The Wolff-Kishner reduction is a powerful method for deoxygenating ketones, but it requires specific conditions to be effective.
Troubleshooting the Wolff-Kishner Reduction:
-
Anhydrous Conditions: The formation of the hydrazone intermediate can be hindered by the presence of water. Ensuring anhydrous conditions, especially in the initial phase of the reaction, is crucial.[6]
-
High Temperature: The decomposition of the hydrazone to the alkane requires high temperatures, typically achieved by using a high-boiling solvent like diethylene glycol or ethylene glycol.[7][8] The reaction mixture needs to be heated to a temperature where nitrogen gas is evolved, which is the driving force of the reaction.
-
Sufficient Base: A strong base, such as potassium hydroxide or potassium tert-butoxide, is required in stoichiometric amounts to deprotonate the hydrazone.[9] Incomplete deprotonation will result in an incomplete reaction.
-
Reaction Time: The reaction can be slow, and sufficient time at the elevated temperature is necessary for the complete evolution of nitrogen.
Data Presentation
Table 1: Comparison of Synthetic Routes for 4-Propylpyridine
| Synthesis Method | Starting Materials | Typical Reagents | Advantages | Disadvantages |
| Direct Alkylation | Pyridine, Propyl halide | Lewis acids, Bases (e.g., K₂CO₃) | Cost-effective starting materials. | Often results in a mixture of isomers (2- and 4-propylpyridine), potential for N-alkylation (pyridinium salt formation).[1][5] |
| Reduction of 4-Propionylpyridine | 4-Propionylpyridine | Wolff-Kishner: Hydrazine hydrate, KOH in ethylene glycolClemmensen: Amalgamated Zinc, HCl | High regioselectivity, good yields. | Wolff-Kishner requires harsh basic conditions and high temperatures.[6][9] Clemmensen uses strong acid which may not be suitable for sensitive substrates.[10] |
| Suzuki Coupling | 4-Halopyridine, Propylboronic acid derivative | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild reaction conditions, high functional group tolerance. | Cost of palladium catalysts and boronic acid derivatives can be high. |
| Negishi Coupling | 4-Halopyridine, Propylzinc reagent | Palladium or Nickel catalyst | High reactivity and selectivity.[11][12] | Organozinc reagents are sensitive to air and moisture.[11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Propylpyridine via Wolff-Kishner Reduction of 4-Propionylpyridine
This protocol is a general guideline and may require optimization.
Materials:
-
4-Propionylpyridine
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-propionylpyridine (1.0 eq.) in diethylene glycol.
-
Add hydrazine hydrate (3.0 eq.) to the solution and heat the mixture to 130-140 °C for 1 hour to form the hydrazone.
-
Cool the reaction mixture slightly and add solid potassium hydroxide (3.0 eq.).
-
Slowly heat the mixture to 190-200 °C, allowing for the distillation of water and excess hydrazine. The evolution of nitrogen gas should be observed.
-
Maintain the temperature for 3-4 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the aqueous mixture with hydrochloric acid and then extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 4-propylpyridine.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in direct alkylation.
Caption: Experimental workflow for Wolff-Kishner reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Propylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Propylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-Propylpyridine?
A1: Common impurities in crude 4-Propylpyridine typically originate from the synthetic route employed. These can include:
-
Isomeric Impurities: 2-Propylpyridine and 3-Propylpyridine are common isomers that often have close boiling points to 4-Propylpyridine, making their separation challenging.[1]
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials may be present.
-
Byproducts of Alkylation: Over-alkylation can lead to the formation of di-propylpyridines, and other side reactions might introduce additional impurities.[2]
-
Solvent Residues: Residual solvents used in the synthesis or initial work-up can contaminate the crude product.
Q2: What are the primary methods for purifying crude 4-Propylpyridine?
A2: The main purification techniques for 4-Propylpyridine are:
-
Fractional Vacuum Distillation: This is a common method for separating liquids with different boiling points.[3][4] Using a vacuum lowers the boiling point, which can prevent thermal degradation of the compound.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC can be a highly effective technique for separating isomers and other closely related impurities.[5][6][7]
-
Crystallization of Salts: 4-Propylpyridine is a basic compound and can be converted into a salt (e.g., hydrochloride or picrate) by reacting it with an appropriate acid.[2][8] These salts often have different solubility properties than the free base, allowing for purification by crystallization.[8]
Q3: How can I assess the purity of my 4-Propylpyridine sample?
A3: Several analytical techniques can be used to determine the purity of 4-Propylpyridine:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can effectively separate 4-Propylpyridine from its isomers and other volatile impurities, providing both quantitative purity data and mass spectral information for impurity identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase can provide accurate quantification of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of 4-Propylpyridine and can be used for quantitative purity analysis (qNMR) to determine the purity against a certified internal standard.[9][10][11][12]
Troubleshooting Guides
Fractional Vacuum Distillation
Problem: Poor separation of isomers (2-, 3-, and 4-Propylpyridine).
-
Possible Cause: The boiling points of the propylpyridine isomers are very close, making separation by standard distillation difficult.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time. Experiment with different reflux ratios to find the optimal balance between purity and throughput.[13]
-
Precise Temperature and Pressure Control: Maintain a stable vacuum and a very slow heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
-
Problem: The product is decomposing during distillation.
-
Possible Cause: 4-Propylpyridine may be sensitive to high temperatures, leading to degradation.
-
Solution:
-
Reduce the Distillation Pressure: Employ a high-vacuum pump to significantly lower the boiling point of the compound, allowing for distillation at a lower, safer temperature.[4][14][15]
-
Use a Short-Path Distillation Apparatus: For very sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at elevated temperatures.
-
Preparative HPLC
Problem: Co-elution of 4-Propylpyridine with an isomeric impurity.
-
Possible Cause: The chosen stationary and mobile phases do not provide sufficient selectivity to resolve the isomers.
-
Solution:
-
Method Development: Experiment with different stationary phases (e.g., C18, phenyl, or cyano columns) and mobile phase compositions. Varying the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact selectivity.[1]
-
Gradient Optimization: Develop a shallow gradient elution to improve the resolution between closely eluting peaks.
-
Sample Loading: Overloading the column can lead to peak broadening and loss of resolution. Determine the optimal sample load for your column diameter and particle size.
-
Problem: Poor peak shape (tailing).
-
Possible Cause: The basic nature of the pyridine nitrogen can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase.[1]
-
Solution:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[1]
-
Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., using formic or phosphoric acid) will protonate the pyridine nitrogen, which can sometimes improve peak shape.[5]
-
End-Capped Columns: Use a well-end-capped HPLC column to minimize the number of accessible silanol groups.
-
Crystallization of Salts
Problem: The 4-Propylpyridine salt does not crystallize from the solution.
-
Possible Cause: The salt is too soluble in the chosen solvent, or the solution is not supersaturated.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good crystallization solvent is one in which the salt is sparingly soluble at room temperature but readily soluble at elevated temperatures.[16][17]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired salt.
-
Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt to induce precipitation.
-
Problem: The crystallized salt is not significantly purer than the starting material.
-
Possible Cause: The impurities are co-crystallizing with the desired salt. This is more likely if the impurities are structurally very similar, such as isomers.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations. With each recrystallization step, the purity of the product should increase.[18]
-
Different Counter-ion: Try forming a different salt (e.g., if the hydrochloride salt did not yield a pure product, try the picrate or tartrate salt). Different salts will have different crystal lattice energies and solubility properties, which may allow for better separation from impurities.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more ordered crystals, which are less likely to incorporate impurities into the crystal lattice.
-
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Key Parameters to Control | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 95-99% | Pressure, Temperature, Reflux Ratio, Column Efficiency | Scalable, good for removing impurities with significantly different boiling points. | Inefficient for separating close-boiling isomers, potential for thermal degradation. |
| Preparative HPLC | >99% | Stationary Phase, Mobile Phase Composition, Flow Rate, Sample Load | High resolution, excellent for isomer separation. | Lower throughput, requires significant solvent usage, can be costly. |
| Crystallization of Salts | 98-99.5% | Solvent System, Cooling Rate, pH | Can be highly selective, cost-effective. | May require multiple recrystallizations, yield can be lower, requires an additional step to liberate the free base. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of Crude 4-Propylpyridine
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge). Use a short-path distillation head with a condenser and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Charging the Flask: Charge the distillation flask with the crude 4-Propylpyridine and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection: Collect the distillate in fractions. Monitor the head temperature and collect the fraction corresponding to the boiling point of 4-Propylpyridine at the recorded pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Preparative HPLC Purification of 4-Propylpyridine
-
Column and Mobile Phase: Use a C18 preparative HPLC column. A suitable mobile phase is a mixture of acetonitrile and water containing 0.1% formic acid.[5]
-
Method Development (Analytical Scale): First, develop an analytical scale HPLC method to achieve baseline separation of 4-Propylpyridine from its impurities. Optimize the gradient profile and flow rate.
-
Scale-Up: Scale up the analytical method to your preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the crude 4-Propylpyridine in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the 4-Propylpyridine peak.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Propylpyridine.
Protocol 3: Purification of 4-Propylpyridine via Hydrochloride Salt Crystallization
-
Salt Formation: Dissolve the crude 4-Propylpyridine in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The 4-Propylpyridine hydrochloride salt will precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
-
Liberation of Free Base: To recover the purified 4-Propylpyridine, dissolve the hydrochloride salt in water and basify the solution with a strong base (e.g., NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Separation of 3-Phenyl-4-propylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. labcompare.com [labcompare.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 4-Propylpyridine(1122-81-2) IR Spectrum [chemicalbook.com]
- 10. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Purification [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
Identifying and removing impurities from 4-Propylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propylpyridine. The information is designed to help identify and remove impurities, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my 4-Propylpyridine sample?
A1: Impurities in 4-Propylpyridine can originate from the synthetic route or degradation. Potential impurities may include:
-
Isomeric Impurities: 2-Propylpyridine and 3-Propylpyridine are common process-related impurities that can be difficult to separate due to similar physical properties.
-
Starting Materials: Unreacted starting materials from the synthesis process. For example, if synthesized from 4-cyanopyridine, residual amounts may remain.
-
By-products of Synthesis: Depending on the synthetic method, other related substances may be formed. For instance, in alkylation reactions of pyridine, di-alkylated products could be generated.[1]
-
Solvent Residues: Residual solvents from the purification process.
-
Degradation Products: Although generally stable, prolonged exposure to air and light may lead to oxidation or other degradation products.
-
Water: 4-Propylpyridine is slightly soluble in water and can absorb moisture from the atmosphere.[1]
Q2: Which analytical techniques are best for identifying impurities in 4-Propylpyridine?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[2][3]
-
Gas Chromatography (GC): Ideal for separating volatile impurities and is often used to assess the purity of commercially available 4-Propylpyridine.[2][4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of organic molecules.[2][4]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to provide molecular weight information and structural details of unknown impurities.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present.[2][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the sample and can indicate the presence of certain types of impurities.[2][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC or HPLC Analysis
Symptoms:
-
Your chromatogram shows one or more peaks in addition to the main 4-Propylpyridine peak.
-
The purity of your sample is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurities | Isomers like 2- and 3-propylpyridine have very similar boiling points to 4-propylpyridine, making them difficult to separate by standard distillation. Consider using a high-efficiency fractional distillation column. Alternatively, preparative chromatography (GC or HPLC) may be necessary for complete separation. |
| Residual Solvents | If you suspect residual solvents from a previous step, you can often remove them by placing the sample under a high vacuum. Gentle heating can aid this process, but be mindful of the volatility of 4-Propylpyridine. |
| Degradation | If the sample is old or has been stored improperly, it may have degraded. Consider purifying the sample by distillation or chromatography. Store 4-Propylpyridine in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination | The sample may have been contaminated by dirty glassware or cross-contamination from other reagents. Ensure all glassware is scrupulously clean and dry before use. |
Issue 2: Sample Appears Discolored (Yellow to Brown)
Symptoms:
-
The 4-Propylpyridine, which should be a colorless to pale yellow liquid, has a noticeable yellow or brown tint.[7]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation/Degradation | Exposure to air and light can cause oxidation and the formation of colored impurities. Purification by vacuum distillation is often effective at removing these less volatile, colored impurities. |
| Aldehyde Impurities | Aldehydes can undergo condensation reactions to form colored products. A gentle wash with a dilute aqueous solution of a mild reducing agent, followed by drying and distillation, may help. A procedure analogous to pyridine purification, involving treatment with a mild base followed by distillation, could also be effective in removing aldehyde impurities.[8] |
Data Presentation
Table 1: Physical Properties of 4-Propylpyridine and Potential Isomeric Impurities
| Property | 4-Propylpyridine | 2-Propylpyridine | 3-Propylpyridine |
| Molecular Weight ( g/mol ) | 121.18[6] | 121.18 | 121.18 |
| Boiling Point (°C) | 180 (lit.)[9] | 158-159 | 175-176 |
| Density (g/cm³) | 0.918[9] | 0.92 | 0.92 |
| Solubility in Water | Slightly soluble[1] | Slightly soluble | Slightly soluble |
This data highlights the challenge of separating isomeric impurities by distillation due to their close boiling points.
Experimental Protocols
Protocol 1: Purification of 4-Propylpyridine by Vacuum Distillation
This protocol is suitable for removing less volatile impurities, such as colored degradation products, and some higher-boiling by-products.
Materials:
-
Crude 4-Propylpyridine
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude 4-Propylpyridine into the round-bottom flask.
-
Slowly apply a vacuum to the system.
-
Begin heating and stirring the sample.
-
Collect the fraction that distills at the expected boiling point for 4-Propylpyridine under the applied pressure.
-
Once the desired fraction is collected, turn off the heat and allow the system to cool before releasing the vacuum.
-
Store the purified product under an inert atmosphere.
Protocol 2: Identification of Impurities using GC-MS
This protocol outlines a general method for analyzing the purity of 4-Propylpyridine and identifying unknown impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[10]
Procedure:
-
Prepare a dilute solution of the 4-Propylpyridine sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Inject a small volume of the sample into the GC.
-
Run a temperature program that allows for the separation of components with different boiling points. A typical program might start at a low temperature and ramp up to a higher temperature.
-
The separated components will enter the mass spectrometer, where they are ionized and fragmented.
-
Analyze the resulting mass spectra to identify the main 4-Propylpyridine peak and any impurity peaks. The fragmentation patterns can be compared to a library of known compounds to aid in identification.
Visualizations
Caption: Workflow for the analysis and purification of 4-Propylpyridine.
References
- 1. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. rroij.com [rroij.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. 4-Propylpyridine | CymitQuimica [cymitquimica.com]
- 6. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in 4-Propylpyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-propylpyridine, with a focus on addressing and resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-propylpyridine, and how do they compare in terms of potential yield and complexity?
A1: There are several common synthetic strategies for preparing 4-propylpyridine, each with its own advantages and disadvantages. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity of the final product. The main routes include direct alkylation of pyridine, transition metal-catalyzed cross-coupling reactions, and the reduction of a functionalized pyridine precursor.[1]
Q2: My reaction has a low yield of 4-propylpyridine. What are the most common general causes?
A2: Low yields in 4-propylpyridine synthesis can often be attributed to several key factors. These include the purity of the starting materials, suboptimal reaction conditions (such as temperature and reaction time), catalyst deactivation, and inefficient work-up and purification procedures.[2] Side reactions, such as the formation of isomers (2-propylpyridine) or over-alkylation, are also a frequent cause of reduced yields.
Q3: How can I effectively remove unreacted pyridine and related basic impurities from my reaction mixture?
A3: Purification of pyridine derivatives can be challenging due to their basicity. A common and effective method for removing pyridine and other basic impurities is to perform an acidic wash during the work-up.[3] By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic pyridine is protonated to form a water-soluble pyridinium salt, which is then extracted into the aqueous phase.[4] Alternatively, washing with an aqueous solution of copper (II) sulfate can also effectively remove pyridine through the formation of a copper-pyridine complex.[3][4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 4-propylpyridine.
Issue 1: Low Yield in Direct Alkylation of Pyridine
Question: I am attempting to synthesize 4-propylpyridine via direct alkylation of pyridine with a propyl halide, but my yield is very low and I have a mixture of products. How can I improve this?
Answer: Direct alkylation of pyridine can be prone to low yields and the formation of multiple products if not properly controlled. Key areas to troubleshoot include regioselectivity, over-alkylation, and reaction conditions.
Troubleshooting Workflow for Low Yield in Direct Alkylation
Caption: Troubleshooting workflow for low yield in direct alkylation of pyridine.
Issue 2: Poor Performance in Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura coupling reaction between a 4-halopyridine and a propylboronic acid derivative is giving a low yield of 4-propylpyridine. What are the potential causes?
Answer: Low yields in Suzuki-Miyaura coupling reactions involving pyridines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and issues with the boronic acid reagent.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes representative yields for different synthetic approaches to alkylated pyridines. Note that direct yield comparisons for 4-propylpyridine are not always available in the literature, so data for structurally similar compounds are provided as a reference.
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield (%) | Reference |
| Minisci-type Alkylation | Pyridine (with blocking group), Butyric Acid | AgNO₃, (NH₄)₂S₂O₈ | 60-80% (estimated for primary acids) | [5] |
| Suzuki-Miyaura Coupling | 4-Chloropyridine, Propylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Good (not specified quantitatively) | [6] |
| Reduction of 4-Acylpyridine | 4-Acetylpyridine | H₂, Pd/C | High (not specified quantitatively) | Implied from general reductions |
| Direct Alkylation | Pyridine, Propyl bromide | Base (e.g., K₂CO₃) | Variable, often low due to side reactions | [1] |
Experimental Protocols
Protocol 1: Regioselective Minisci-type Synthesis of 4-Propylpyridine (Adapted)
This protocol is adapted from a general procedure for the C4-alkylation of pyridines using a blocking group.[5][7]
-
Preparation of the Pyridinium Salt (Blocking Group Attachment):
-
In a suitable flask, combine pyridine (1.0 equiv) and the maleate-derived blocking group (1.05 equiv) in a suitable solvent such as dichloromethane.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LCMS).
-
Isolate the pyridinium salt, which may be a crystalline solid.
-
-
Minisci Reaction:
-
To a reaction tube, add the pyridinium salt (0.5 mmol, 1.0 equiv), butyric acid (1.0 mmol, 2.0 equiv), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv).[7]
-
Add a biphasic solvent system of dichloroethane and water (1:1 ratio, e.g., 2.5 mL each).[7]
-
Stir the mixture vigorously at 50 °C for 2 hours.[7]
-
Upon completion, cool the reaction and dilute with dichloromethane.
-
-
Work-up and Removal of Blocking Group:
-
Wash the organic layer with an aqueous basic solution (e.g., NaHCO₃).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[7]
-
Dissolve the crude product in dichloromethane and add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv).[7]
-
Stir at room temperature for 30 minutes to remove the blocking group.[7]
-
Wash the reaction mixture with 1N NaOH, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude 4-propylpyridine by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for 4-Aryl/Alkyl Pyridines (General)
This is a general protocol that can be adapted for the synthesis of 4-propylpyridine from a 4-halopyridine.[6][8]
-
Reaction Setup:
-
In a reaction vessel, combine the 4-halopyridine (e.g., 4-bromopyridine, 1.0 equiv), propylboronic acid or its pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[6]
-
Seal the vessel and ensure an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[8]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Purification of 4-Propylpyridine via Acidic Wash
This protocol describes a general method for removing basic pyridine-containing impurities from a reaction mixture.[3]
Purification Workflow
Caption: Workflow for the purification of a product from pyridine impurities using an acidic wash.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated pyridine impurities as water-soluble salts.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
References
- 1. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Side reactions and byproducts in the synthesis of 4-Propylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-propylpyridine?
There are several established methods for the synthesis of 4-propylpyridine, each with its own advantages and disadvantages. The primary routes include:
-
Direct Alkylation of Pyridine: This method involves the reaction of pyridine with a propylating agent, such as a propyl halide (e.g., 1-bromopropane), typically in the presence of a strong base. While direct, this approach often suffers from a lack of regioselectivity.[1]
-
Reduction of a 4-Acylpyridine: A common two-step approach involves the Friedel-Crafts acylation of pyridine to form 4-propionylpyridine, followed by reduction of the ketone.
-
Transition Metal-Catalyzed Cross-Coupling: This method utilizes a coupling reaction between a 4-halopyridine and a propyl-containing organometallic reagent, such as a propyl Grignard reagent or a propylboronic acid, in the presence of a palladium or nickel catalyst. This approach generally offers high selectivity.[1]
-
Minisci Reaction: This radical substitution method can be employed for the C-4 alkylation of pyridine. To achieve high regioselectivity, it often requires the use of a blocking group on the pyridine nitrogen.[2][3]
-
Synthesis from 4-Picoline: 4-Picoline (4-methylpyridine) can serve as a starting material. The synthesis can proceed through the formation of 4-vinylpyridine by reaction with formaldehyde, followed by hydrogenation.[4]
Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of 4-propylpyridine?
The formation of side products is a common challenge in the synthesis of 4-propylpyridine. The specific byproducts depend on the chosen synthetic route.
-
Isomeric Byproducts: In direct alkylation of pyridine, the primary side products are the other constitutional isomers, 2-propylpyridine and 3-propylpyridine. The distribution of these isomers can be difficult to control.
-
Poly-alkylation Products: Over-alkylation can lead to the formation of dipropylpyridines, such as 2,4-dipropylpyridine or 2,6-dipropylpyridine.[5]
-
Byproducts from the Propylating Agent: Elimination reactions of the propyl halide can lead to the formation of propene, especially with stronger bases or higher temperatures.
-
Starting Material Impurities: Impurities in the starting pyridine or propylating agent can carry through the reaction and contaminate the final product.
-
Solvent-Related Byproducts: The solvent can sometimes participate in side reactions, especially under harsh conditions.
Troubleshooting Guides
Problem 1: Low yield of 4-propylpyridine and formation of multiple isomers in direct alkylation.
Possible Causes:
-
Poor Regioselectivity: Direct alkylation of unsubstituted pyridine is often not selective for the C-4 position. The reaction can proceed at the C-2, C-3, and C-4 positions, leading to a mixture of isomers.[2][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield and selectivity.
-
N-Alkylation: The nitrogen atom of pyridine can also be alkylated to form a pyridinium salt.[7]
Solutions:
-
Employ a Regioselective Method: For higher selectivity, consider using a method that pre-functionalizes the pyridine ring or uses a directing group. The Minisci reaction with a blocking group is a good alternative for selective C-4 alkylation.[2][3]
-
Optimize Reaction Conditions:
-
Base: Weaker, non-nucleophilic bases are sometimes preferred to minimize side reactions.
-
Temperature: Running the reaction at lower temperatures may improve selectivity.
-
-
Purification: If a mixture of isomers is unavoidable, careful fractional distillation or column chromatography will be necessary to isolate the desired 4-propylpyridine.
Problem 2: Presence of over-alkylated byproducts (dipropylpyridines).
Possible Cause:
-
Excess of Alkylating Agent: Using a large excess of the propylating agent can promote a second alkylation on the pyridine ring.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the propylating agent relative to the pyridine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the reaction and stop it once the desired product is formed and before significant over-alkylation occurs.
Experimental Protocols
Illustrative Protocol: Regioselective C-4 Alkylation of Pyridine via a Minisci Reaction with a Blocking Group
This protocol is based on the principles described by Baran and colleagues for achieving C-4 selectivity.[2][3]
Step 1: Installation of the Blocking Group
-
To a solution of pyridine in a suitable solvent, add maleic acid.
-
Heat the mixture to form the initial adduct.
-
Esterify the resulting carboxylic acids, for example, by reacting with an alcohol (e.g., ethanol) under acidic conditions to yield the stable pyridinium salt.
Step 2: C-4 Alkylation (Minisci Reaction)
-
Dissolve the pyridinium salt in a suitable solvent system (e.g., a mixture of an organic solvent and water).
-
Add a source of propyl radicals, which can be generated from a carboxylic acid precursor like butyric acid.
-
Initiate the radical reaction using a silver nitrate catalyst and an oxidant such as ammonium persulfate.
-
Maintain the reaction at a controlled temperature (e.g., 50 °C) for a specified time.
Step 3: Removal of the Blocking Group
-
After the alkylation is complete, treat the reaction mixture with a base (e.g., DBU) to remove the blocking group and liberate the 4-propylpyridine.
-
Purify the product using standard techniques such as extraction and distillation or chromatography.
Quantitative Data
| Synthesis Method | Key Parameters | Typical Yield of 4-Propylpyridine | Major Byproducts | Reference |
| Direct Alkylation | Pyridine, Propyl Bromide, Base | Variable (often low for 4-isomer) | 2-Propylpyridine, 3-Propylpyridine, Dipropylpyridines | [1][6] |
| Minisci Reaction with Blocking Group | Pyridinium salt, Butyric Acid, AgNO₃, (NH₄)₂S₂O₈ | Moderate to Good | Minimal isomeric byproducts | [3] |
| From 4-Picoline and Formaldehyde | 4-Picoline, Formaldehyde, Zeolite Catalyst (for 4-vinylpyridine step) | High conversion of 4-picoline (for 4-vinylpyridine) | 4-Ethylpyridine (in vinylpyridine step) | [4] |
Visualizations
Caption: Comparison of direct alkylation and a regioselective Minisci reaction for 4-propylpyridine synthesis.
Caption: Troubleshooting guide for common issues in the direct alkylation synthesis of 4-propylpyridine.
References
- 1. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 2. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkylation and acylation of pyridine [quimicaorganica.org]
Technical Support Center: 4-Propylpyridine Reaction Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Propylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am performing an electrophilic aromatic substitution (EAS) on 4-propylpyridine and getting a mixture of isomers with low yield. How can I improve C3/C5 selectivity?
A2: Electrophilic aromatic substitution on the pyridine ring is inherently difficult due to its electron-deficient nature. The nitrogen atom deactivates the ring towards electrophiles, and under the often acidic conditions required for EAS, the nitrogen is protonated, further deactivating the ring. Direct halogenation, for example, typically requires harsh conditions and often results in a mixture of C3 and C5 substituted products. The propyl group at the C4 position is a weak electron-donating group and does not provide strong regiochemical control.
Troubleshooting & Optimization:
-
Milder Reagents: For halogenation, switching from elemental halogens (e.g., Br₂) to N-halosuccinimides (NBS, NCS, NIS) can provide better control and improved selectivity under milder conditions.[1]
-
Alternative Strategy (Zincke Intermediates): For highly selective C3-halogenation, a powerful method involves the temporary dearomatization of the pyridine ring to form a Zincke imine intermediate. This intermediate undergoes highly regioselective halogenation before the pyridine ring is reformed.[2]
Q2: How can I achieve functionalization at the C2 or C6 position of 4-propylpyridine?
A2: The most reliable method for achieving high selectivity at the C2 (and C6) position is to first convert the 4-propylpyridine to its N-oxide. The N-oxide group activates the C2 and C4 positions towards both electrophilic and nucleophilic attack. Since the C4 position is already substituted, this strategy effectively directs reactions to the C2 and C6 positions.
Troubleshooting & Optimization:
-
Pyridine N-Oxide Formation: 4-Propylpyridine can be oxidized to 4-propylpyridine-N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (DCM).[3]
-
Subsequent Reactions: Once the N-oxide is formed, reactions such as halogenation can be performed with high regioselectivity for the C2 position.[4] The N-oxide can then be deoxygenated to yield the 2-substituted 4-propylpyridine.
Q3: My goal is to introduce a substituent at the C3 or C5 position of 4-propylpyridine. What is the best strategy?
A3: For selective functionalization at the C3/C5 positions, which are ortho to the propyl group, Directed ortho-Metalation (DoM) is a highly effective strategy. This method uses an organolithium reagent to deprotonate the most acidic proton, which is at the C3/C5 position, directed by the coordination of the lithium to the pyridine nitrogen.
Troubleshooting & Optimization:
-
Choice of Base: To prevent the common side reaction of nucleophilic addition of the organolithium reagent to the pyridine ring, a hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) should be used.[5][6]
-
Reaction Conditions: The reaction must be carried out at low temperatures (typically -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF).[5]
-
Electrophilic Quench: The resulting lithiated intermediate can then be quenched with a suitable electrophile to introduce the desired substituent at the C3 position.
Q4: I am struggling with C-H functionalization of 4-propylpyridine, often observing poor selectivity. How can I control the position of C-H activation?
A4: Controlling regioselectivity in C-H functionalization of pyridines is a significant challenge. The outcome depends heavily on the catalytic system employed. For 4-substituted pyridines, different catalytic systems can direct the functionalization to either the C2/C6 or C3/C5 positions.
Troubleshooting & Optimization:
-
For C4-Alkylation (of the pyridine core, not applicable to 4-propylpyridine directly, but illustrates principle): Nickel catalysis in combination with a Lewis acid co-catalyst has been shown to be effective for the C4-alkylation of pyridine itself.[7] This highlights the power of cooperative catalysis.
-
For meta-Selective Arylation (C2/C6 of 4-propylpyridine): While challenging, some palladium-catalyzed methods using specific directing groups can achieve meta-arylation.[8]
-
For C2-Selective Alkenylation: Nickel catalysts with phosphine ligands in the presence of a Lewis acid like AlMe₃ can favor C2-alkenylation. The Lewis acid coordinates to the pyridine nitrogen, altering its electronic properties and directing the catalyst.[9]
-
For C4-Selective Alkenylation: Interestingly, by switching the ligand on the nickel catalyst from a phosphine to a bulkier N-heterocyclic carbene (NHC), the selectivity can be shifted to the C4 position.[9] This demonstrates the critical role of the ligand in controlling regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of 4-Propylpyridine-N-Oxide
This protocol describes the oxidation of 4-propylpyridine to its N-oxide, a key intermediate for directing functionalization to the C2 and C6 positions.
Materials:
-
4-Propylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
Procedure: [3]
-
In a round-bottom flask, dissolve the 4-propylpyridine (1.0 equiv) in dichloromethane at 0-5 °C.
-
While stirring, add m-chloroperoxybenzoic acid (1.45-1.55 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature (20-25 °C) and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5 using a suitable base (e.g., saturated NaHCO₃ solution).
-
Stir the mixture for 2-3 hours, then filter to remove m-chlorobenzoic acid.
-
Collect the filtrate, concentrate under reduced pressure, and dry to obtain the 4-propylpyridine-N-oxide product.
Protocol 2: C2-Chlorination of a Pyridine N-Oxide
This protocol provides a general method for the selective chlorination at the C2 position of a pyridine N-oxide.
Materials:
-
Substituted Pyridine N-Oxide (e.g., 4-propylpyridine-N-oxide)
-
Dichloromethane (DCM)
-
2,6-Lutidine
-
Reagent for chlorination (e.g., POCl₃ or SOCl₂)
Procedure: (Adapted from[1])
-
Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Add 2,6-lutidine (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (e.g., POCl₃, 1.1 equiv) to the cooled mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-substituted pyridine.
Protocol 3: Directed ortho-Metalation (DoM) for C3-Functionalization
This protocol describes the selective lithiation and subsequent electrophilic quench at the C3 position of 4-propylpyridine.
Materials:
-
4-Propylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
-
Electrophile (e.g., Iodomethane, Trimethylsilyl chloride)
Procedure: (Adapted from[5])
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve 4-propylpyridine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare the LDA or LTMP solution (typically 1.1 equiv).
-
Slowly add the lithium amide base to the cooled 4-propylpyridine solution via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the desired electrophile (1.2 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Regioselectivity in the Halogenation of Pyridines
| Reaction Type | Reagent/Catalyst | Position of Halogenation | Typical Yield | Selectivity | Reference |
| Electrophilic Bromination | Br₂ / Oleum | C3 / C5 | Low-Moderate | Mixture | [1] |
| Radical Bromination | NBS, AIBN | C3 / C5 | Moderate | Good | [1] |
| N-Oxide Mediated Chlorination | POCl₃ | C2 | Good | High | [4] |
| Phosphonium Salt Mediated Iodination | PPh₃, LiI, TfOH | C4 | 60-80% | High | [10] |
| Zincke Imine Mediated Iodination | NIS | C3 | Good | High | [2] |
Table 2: Comparison of Catalytic Systems for Pyridine C-H Functionalization
| Reaction Type | Catalyst System | Position | Product Type | Notes | Reference |
| C-H Alkenylation | Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ | C2 | Alkenylated Pyridine | Lewis acid is crucial for reactivity and selectivity. | [9] |
| C-H Alkenylation | Ni(cod)₂ / NHC Ligand / AlMe₃ | C4 | Alkenylated Pyridine | Bulky NHC ligand directs functionalization to C4. | [9] |
| C-H Arylation | Pd(OAc)₂ / Ligand / Base | C2 / C6 | Arylated Pyridine | Often requires N-activation (e.g., as pyridinium salt). | [11] |
| meta-C-H Olefination | Pd(OAc)₂ / Nitrile-Template / Ag(OPiv) | meta | Olefinated Arene | Requires a directing group tethered to the substrate. | [8] |
Visualizations
Caption: Strategies for electrophilic substitution on 4-propylpyridine.
Caption: Workflow for Directed ortho-Metalation (DoM).
Caption: Ligand-controlled regioselectivity in Ni-catalyzed C-H alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. Theoretical Study of Nickel-Catalyzed Selective Alkenylation of Pyridine: Reaction Mechanism and Crucial Roles of Lewis Acid and Ligands in Determining the Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts [agris.fao.org]
Stability and degradation pathways of 4-Propylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 4-Propylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving 4-Propylpyridine.
Question: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine the source of these impurities?
Answer:
Unexpected chromatographic peaks can arise from the active pharmaceutical ingredient (API), excipients, or interactions between them. A systematic approach is necessary to identify the source.
-
Analyze a Placebo Sample: Prepare and stress a placebo sample (containing all formulation components except 4-Propylpyridine) under the same conditions as the complete drug product.[1] If the unexpected peaks appear in the stressed placebo, they are likely related to excipient degradation.
-
Perform a Forced Degradation Study: Conduct a forced degradation study on 4-Propylpyridine in its pure form.[2][3] This will help establish its intrinsic stability and generate a profile of its degradation products.[4] Comparing these peaks to the ones in your stability sample can confirm if they originate from the API.
-
Utilize Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This helps determine if a single chromatographic peak consists of more than one compound.[1]
-
Characterize the Impurities: If the peaks are confirmed to be degradation products of 4-Propylpyridine, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.[5]
Below is a logical workflow for investigating unexpected peaks:
Question: My forced degradation study is resulting in either no degradation or complete degradation of 4-Propylpyridine. How can I achieve the target degradation of 5-20%?
Answer:
Achieving the target degradation of 5-20% is crucial for developing a stability-indicating method.[1][6] If you are outside this range, you need to adjust the severity of your stress conditions.
-
For No/Low Degradation:
-
Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.
-
Increase Temperature: If performing the study at room temperature, try elevating the temperature (e.g., to 40-60°C) in combination with the chemical stressor.[2]
-
Extend Exposure Time: Increase the duration of the stress test. It is recommended to test samples at several time points to assess the degradation kinetics.[1]
-
-
For Complete/High Degradation:
-
Decrease Stressor Concentration: Use more dilute acidic, basic, or oxidizing solutions.
-
Lower Temperature: Perform the study at room temperature or even refrigerated conditions if the compound is highly labile.
-
Reduce Exposure Time: Shorten the duration of the stress test.
-
Neutralization: For acid and base hydrolysis, ensure you are neutralizing the sample with an equivalent concentration of base or acid, respectively, to halt the degradation reaction before analysis.[2]
-
Question: How do I handle 4-Propylpyridine safely in the lab and ensure its stability during storage?
Answer:
Proper handling and storage are critical to maintain the integrity of 4-Propylpyridine and ensure lab safety.
-
Handling:
-
Use in a well-ventilated area to avoid inhaling vapors.[7][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it can cause skin and serious eye irritation.[7][9]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[10]
-
Wash hands and skin thoroughly after handling.[7]
-
-
Storage:
Frequently Asked Questions (FAQs)
Q1: What is 4-Propylpyridine and what are its key properties?
4-Propylpyridine is an organic compound with a propyl group attached to a pyridine ring.[12] It is a colorless to light yellow liquid with a pyridine-like odor.[12][13] Its basic nature is due to the lone pair of electrons on the nitrogen atom, allowing it to react with acids to form salts.[12]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [12][13][14][15] |
| Molecular Weight | 121.18 g/mol | [9][12][14][15] |
| Boiling Point | 188 - 190 °C | [12] |
| Density | ~0.92 g/cm³ | [12] |
| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol and ether. | [12] |
Q2: What are the expected degradation pathways for 4-Propylpyridine?
While specific degradation pathways for 4-Propylpyridine are not extensively documented in the provided results, pyridine derivatives are known to undergo certain types of degradation. The primary degradation pathways to investigate in a forced degradation study include hydrolysis, oxidation, and photolysis.[4][6] A potential oxidative pathway for pyridines involves the formation of N-oxides. The aromatization of dihydropyridine rings to the corresponding pyridine derivative is a well-known degradation mechanism for that class of compounds, often induced by light.[11][16]
Q3: What are the standard conditions for a forced degradation study according to ICH guidelines?
Forced degradation studies are essential to develop and validate stability-indicating methods.[1][2] The International Council for Harmonisation (ICH) guidelines suggest exposing the drug substance to a variety of stress conditions.[3][6]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room temperature or heated (e.g., 60°C).[2] | To test for degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room temperature or heated.[2] | To test for degradation in basic conditions. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room temperature. | To identify potential oxidative degradation products. |
| Thermal | Dry heat (e.g., 60-80°C) with and without humidity.[2] | To evaluate the effect of temperature on stability. |
| Photolytic | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[3] | To assess light sensitivity and identify photoproducts. |
Q4: What analytical techniques are used to monitor the stability of 4-Propylpyridine?
Several analytical techniques are crucial for stability testing.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the parent compound and its degradation products. A UV or PDA detector is typically used.[5]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is used to identify the mass of degradation products, which is a critical step in structure elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products that have been isolated.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect changes in functional groups, indicating structural modifications to the molecule.[5]
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
This protocol outlines a general procedure for conducting an acid-induced forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of 4-Propylpyridine (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Application:
-
Sample: In a clean vial, mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Control: In a separate vial, mix a portion of the stock solution with an equal volume of purified water.
-
-
Incubation: Place both vials in a temperature-controlled environment (e.g., a 60°C water bath or oven).
-
Sampling: Withdraw aliquots from both vials at predetermined time intervals (e.g., 2, 8, 24 hours).
-
Neutralization: Immediately after withdrawal, cool the sample to room temperature and add an equivalent amount of 0.1 M sodium hydroxide to stop the reaction.[2]
-
Analysis: Dilute the neutralized sample and the control sample to a suitable concentration and analyze using a validated stability-indicating HPLC-UV method.
-
Evaluation: Compare the chromatograms of the stressed sample to the control. Calculate the percentage of degradation and analyze the peak purity of the parent compound. Identify and quantify any significant degradation products.
References
- 1. sgs.com [sgs.com]
- 2. longdom.org [longdom.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Propylpyridine | 1122-81-2 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 13. 4-Propylpyridine | CymitQuimica [cymitquimica.com]
- 14. Pyridine, 4-propyl- [webbook.nist.gov]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
Challenges in the scale-up of 4-Propylpyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 4-Propylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 4-Propylpyridine suitable for scale-up?
There are several primary methods for synthesizing 4-Propylpyridine, each with distinct advantages and disadvantages for industrial-scale production.[1] The choice of method often depends on factors like cost of raw materials, desired purity, and available equipment.[1]
-
Alkylation of Pyridine: This method involves the direct reaction of pyridine with a propylating agent, such as a propyl halide (e.g., 1-bromopropane), in the presence of a base.[1] While seemingly straightforward, controlling regioselectivity to favor the 4-position over the 2- or 3-positions is a significant challenge, often leading to a mixture of isomers that require extensive purification.[2]
-
Reduction of 4-Propionylpyridine: This two-step process involves the acylation of pyridine to form 4-propionylpyridine, followed by a reduction of the ketone to yield 4-Propylpyridine. This route can offer better regioselectivity compared to direct alkylation.
-
Transition Metal-Catalyzed Cross-Coupling: This modern approach utilizes a coupling reaction between a 4-substituted pyridine (e.g., 4-halopyridine) and a propyl-containing organometallic reagent, such as a propylboronic acid or its ester, in the presence of a catalyst (e.g., palladium-based).[1] This method generally provides high selectivity and milder reaction conditions but can be more expensive due to the cost of the catalyst and ligands.[1]
Q2: What are the primary challenges encountered during the scale-up of 4-Propylpyridine synthesis?
Scaling up any chemical synthesis introduces challenges that may not be apparent at the lab scale. For 4-Propylpyridine, key issues include:
-
Reaction Exothermicity: Alkylation and coupling reactions can be highly exothermic.[3] Inadequate heat management at a large scale can lead to thermal runaway, causing side reactions, degradation of products, and significant safety hazards.[4]
-
Impurity Profile and Purification: The formation of isomeric and process-related impurities is a major hurdle. Separating these closely related compounds from the final product can be complex and costly.
-
Catalyst Deactivation and Removal: In transition metal-catalyzed processes, catalyst deactivation over time can lead to incomplete conversion. Furthermore, removing residual metal catalyst from the final product to meet pharmaceutical specifications is a critical and often challenging step.
-
Raw Material Quality: The purity of starting materials, such as pyridine and the propylating agent, can significantly impact the yield and purity of 4-Propylpyridine.[3]
Troubleshooting Guide
Low Yield and Purity Issues
Q3: My reaction is resulting in a low yield of 4-Propylpyridine and a high percentage of isomeric impurities. What are the likely causes and how can I address this?
Low yield and poor regioselectivity are common problems, particularly in the direct alkylation of pyridine.
Possible Causes:
-
Formation of Multiple Isomers: Direct alkylation of pyridine can lead to a mixture of 2-propylpyridine, 3-propylpyridine, and the desired 4-Propylpyridine, as well as di- and poly-alkylated products.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent can all influence the selectivity of the reaction.
-
Impure Starting Materials: Impurities in the pyridine or propylating agent can lead to side reactions and lower the overall yield.[3]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature Control: Carefully control the reaction temperature. Lower temperatures may favor the desired 4-isomer in some cases.
-
Solvent Selection: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents to find the optimal conditions.
-
Base Selection: The choice of base is critical in direct alkylation.[1] A hindered base may improve selectivity.
-
-
Consider an Alternative Synthesis Route: If direct alkylation proves too difficult to control, consider a more selective method such as the reduction of 4-propionylpyridine or a transition metal-catalyzed cross-coupling reaction.
-
Analyze Starting Materials: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., GC, NMR) before starting the synthesis.
Illustrative Data on Impurity Formation in a Related Process
| Impurity | Potential Origin |
| 2,6-dipropyl-4-cyanopyridine | Over-alkylation of the starting material or product. |
| 3-propyl-4-cyanopyridine | Isomeric impurity from the alkylation reaction. |
| 2-ethyl-4-cyanopyridine | Impurity originating from the starting materials or side reactions of the alkylating agent. |
| Unreacted 4-cyanopyridine | Incomplete reaction. |
This data is adapted from a study on the synthesis of Prothionamide and is intended to be illustrative of potential impurity profiles in pyridine alkylation reactions.
Reaction Control and Safety
Q4: The reaction temperature is difficult to control during the addition of the propylating agent. What are the risks and how can I manage the exotherm?
Difficulty in controlling the reaction temperature is a sign of a highly exothermic reaction, which poses a significant safety risk on a large scale.
Risks:
-
Thermal Runaway: An uncontrolled increase in temperature can lead to a dangerous increase in pressure and potentially a reactor failure.[4]
-
Product Degradation: High temperatures can cause the desired product and reactants to decompose.
-
Increased Impurity Formation: Side reactions are often accelerated at higher temperatures, leading to a less pure product.
Management Strategies:
-
Slow Addition of Reagents: Add the limiting reagent (often the propylating agent) slowly and in a controlled manner to manage the rate of heat generation.[3]
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) to dissipate the heat produced.[3]
-
Use of a Semi-Batch or Continuous Flow Process: These methods can improve heat management by reducing the volume of the reacting mixture at any given time.[4]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[3]
Logical Workflow for Managing Exothermic Reactions
Caption: Troubleshooting workflow for an unexpected temperature increase.
Purification Challenges
Q5: I am struggling to purify 4-Propylpyridine from closely related impurities. What are the recommended purification methods for this compound at scale?
The purification of 4-Propylpyridine can be challenging due to its physical properties and the nature of the impurities.
Physical Properties Relevant to Purification:
| Property | Value | Implication for Purification |
| Boiling Point | ~187 °C | Suitable for fractional distillation to separate from lower or higher boiling impurities. |
| Solubility | Miscible with many organic solvents, slightly soluble in water.[1] | Allows for solvent extraction and crystallization strategies. The difference in water solubility can be exploited for washing steps. |
| Basicity | Weakly basic.[1] | Can form salts with acids, which can be used for purification through acid-base extraction. |
Purification Strategies:
-
Fractional Distillation: This is often the primary method for purifying liquid products like 4-Propylpyridine. A distillation column with sufficient theoretical plates is required to separate closely boiling isomers.
-
Crystallization: If a solid derivative of 4-Propylpyridine can be formed (e.g., a salt), crystallization can be a very effective method for achieving high purity.[3]
-
Chromatography: While highly effective at the lab scale, column chromatography can be expensive and complex to scale up for bulk production.[3] It is more commonly used for polishing steps to remove trace impurities. The basic nature of pyridine compounds can cause tailing on silica gel, which can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[3]
-
Acid-Base Extraction: The basicity of the pyridine ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The 4-Propylpyridine can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.
Experimental Protocol: General Acid-Base Extraction for Pyridine Derivative Purification
This protocol provides a general guideline and may require optimization for the specific impurity profile of your 4-Propylpyridine synthesis.
Caption: Workflow for purification via acid-base extraction.
References
Technical Support Center: Managing Reaction Exotherms in 4-Propylpyridine Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the synthesis of 4-Propylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure safe and successful experiments.
Troubleshooting Exothermic Reactions
Effectively managing the heat generated during the synthesis of 4-propylpyridine is critical for safety, yield, and product purity. Below are common issues and their respective solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Too rapid addition of reagents (e.g., propyl halide, Grignard reagent).[1][2] - Inadequate cooling capacity for the scale of the reaction.[2] - High concentration of reactants.[1] - Delayed initiation of the reaction (e.g., Grignard reaction), leading to an accumulation of unreacted reagents.[2][3] | - Slow, controlled addition: Add the reactive agent (e.g., propyl bromide or Grignard reagent) dropwise or via a syringe pump to maintain a steady internal temperature.[1] - Efficient cooling: Use an appropriately sized ice bath, cryostat, or cooling mantle to actively cool the reaction vessel.[1][2] - Dilution: Perform the reaction in a larger volume of an appropriate solvent to help dissipate heat.[1] - Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. - Initiation confirmation: For Grignard reactions, ensure the reaction has initiated (e.g., observe a slight exotherm or change in appearance) before adding the bulk of the alkyl halide.[2] |
| Localized Hotspots in the Reaction Mixture | - Inefficient stirring. - Viscous reaction mixture. | - Vigorous stirring: Use an overhead stirrer for larger scale reactions or a suitably sized magnetic stir bar for smaller reactions to ensure homogenous heat distribution. - Appropriate solvent: Select a solvent that maintains a manageable viscosity throughout the reaction. |
| Pressure Buildup in the Reaction Vessel | - Boiling of a low-boiling point solvent due to the exotherm.[2] - Gas evolution from side reactions. | - Venting: Ensure the reaction is performed in a system that is not completely sealed. A condenser open to an inert gas line with a bubbler is a standard setup. - Temperature control: Maintain the reaction temperature well below the boiling point of the solvent. - Headspace: Use a reaction flask that is large enough to accommodate the reaction volume and potential foaming or gas evolution (typically, the reaction volume should not exceed half the flask's volume).[4] |
| Reaction Fails to Initiate, Followed by a Sudden, Violent Reaction | - Passivated magnesium surface (in Grignard synthesis).[2] - Presence of inhibitors or impurities in reagents or solvents. | - Magnesium activation: Use freshly crushed magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane.[4] - Anhydrous conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[2][4] - Small initial addition: Add a small portion of the alkyl halide and observe for signs of reaction initiation before proceeding with the remainder.[2] |
Frequently Asked Questions (FAQs)
Q1: Which synthesis methods for 4-propylpyridine are known to be significantly exothermic?
A1: Several common methods for synthesizing 4-propylpyridine have the potential for significant exotherms:
-
Alkylation of Pyridine with Propyl Halides: The reaction of pyridine with a propyl halide (like propyl bromide) in the presence of a strong base or under high pressure can be exothermic.
-
Grignard Reaction: The formation of a propyl Grignard reagent (e.g., from propyl bromide and magnesium) is highly exothermic.[3] The subsequent reaction of the Grignard reagent with a pyridine derivative can also generate heat. A critical hazard is the potential for an induction period followed by a sudden, rapid exotherm.[2]
-
Minisci-Type Radical Alkylation: While often performed under milder conditions, the generation of propyl radicals and their subsequent reaction with pyridine can be exothermic, and the reaction progress needs to be carefully monitored.[5]
Q2: Is there quantitative data available for the heat of reaction for the synthesis of 4-propylpyridine?
Q3: What are the essential safety precautions to take before starting a 4-propylpyridine synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves.[7]
-
Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[4]
-
Emergency Plan: Have a clear plan for handling a runaway reaction, including access to a larger cooling bath, appropriate fire extinguishing equipment (e.g., a Class D extinguisher for metal fires if using magnesium), and a quench solution.
-
Anhydrous Conditions: For reactions involving organometallic reagents like Grignard reagents, ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Q4: How can I effectively control the temperature of my reaction?
A4:
-
Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow, portion-wise addition of the limiting reagent.[1]
-
Cooling Bath: Have an ice-water bath or a dry ice/acetone bath ready to cool the reaction as needed. For larger scale reactions, a cryostat may be necessary.[1]
-
Monitoring: Continuously monitor the internal temperature of the reaction, not just the bath temperature.
-
Stirring: Ensure efficient stirring to avoid the formation of localized hot spots.
Q5: What is a safe and effective way to quench the reaction?
A5: The quenching procedure depends on the reagents used. For reactions involving reactive intermediates like Grignard reagents, a slow and careful quench is essential. A common method is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride. For other reactions, quenching with water or a dilute acid may be appropriate, but the addition should always be done slowly and with cooling, as the quenching process itself can be exothermic.
Experimental Protocols
The following is a generalized protocol for the synthesis of 4-propylpyridine adapted from a procedure for 4-ethylpyridine, with a strong emphasis on managing the exotherm.[1]
Synthesis of 4-Propylpyridine via Alkylation (Illustrative Protocol)
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist. A thorough risk assessment must be conducted before any experimentation.
Materials:
-
Pyridine (dry)
-
Propionic anhydride
-
Zinc dust (activated)
-
Acetic acid
-
40% aqueous Sodium Hydroxide
-
Potassium Carbonate
-
Chloroform
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Large cooling bath (e.g., ice-water)
Procedure:
-
Initial Setup: In a 3-L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 1500 mL of propionic anhydride and 3.80 moles of dry pyridine.
-
Controlled Addition of Zinc: Begin stirring the mixture and place the flask in a cooling bath to maintain the temperature between 25°C and 30°C. Add 4.6 gram atoms of activated zinc dust in small portions (5-10 g at a time) over a period of approximately 3 hours. Caution: Heat is evolved almost immediately upon the addition of zinc.[1] Careful monitoring and control of the addition rate are crucial to prevent a temperature spike.
-
Second Stage of Reaction: After the initial zinc addition is complete, add 300 mL of acetic acid to the reaction mixture and attach a reflux condenser.
-
Further Zinc Addition: Add another 1.83 gram atoms of zinc dust in small portions. Extreme Caution: Significant heat is evolved during this addition, and the reaction may become quite vigorous.[1] Maintain cooling and be prepared for a rapid exotherm.
-
Reflux: Once the addition is complete, stir and reflux the mixture for 30 minutes.
-
Final Zinc Addition: Add a final portion of 2.75 gram atoms of zinc dust all at once and continue to reflux for an additional 30 minutes.
-
Workup: Cool the flask to room temperature. Cautiously neutralize the mixture with a 40% aqueous solution of sodium hydroxide. The product can then be isolated by steam distillation, followed by extraction and fractional distillation.
Visualizations
The following diagrams illustrate key workflows for managing exothermic reactions in a laboratory setting.
Caption: A logical workflow for the safe management of exothermic chemical reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Propylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-propylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on how solvent choice impacts reactivity.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving 4-propylpyridine, with solutions often linked to the solvent system.
Issue 1: Incomplete quaternization (Menshutkin reaction) of 4-propylpyridine.
-
Question: My quaternization reaction of 4-propylpyridine with an alkyl halide is showing low conversion, even after extended reaction times. What could be the cause?
-
Answer: Low conversion in Menshutkin reactions is frequently related to the choice of solvent. This is an SN2 reaction that proceeds through a charged transition state, which is stabilized by polar solvents.[1]
-
Solvent Polarity: Ensure you are using a polar aprotic solvent such as acetonitrile, DMF, or DMSO. These solvents can significantly accelerate the reaction compared to nonpolar solvents (e.g., toluene, hexane) or even polar protic solvents (e.g., ethanol, water), which can solvate the nucleophile (the pyridine) and reduce its reactivity.
-
Reagent Purity: Impurities in either the 4-propylpyridine or the alkyl halide can interfere with the reaction. Ensure your starting materials are pure.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side products. A moderate temperature increase in a suitable polar aprotic solvent is often the best approach.
-
Leaving Group: The reactivity of the alkyl halide is also crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[1]
-
Issue 2: Unexpected side products during the oxidation of 4-propylpyridine.
-
Question: I am trying to oxidize the propyl group of 4-propylpyridine, but I am observing a mixture of products and low yield of the desired carboxylic acid. How can I improve the selectivity?
-
Answer: The oxidation of alkylpyridines can be challenging to control. The choice of oxidizing agent and solvent system is critical for achieving high selectivity.
-
Solvent Choice: For oxidations using strong oxidizing agents like potassium permanganate or manganese dioxide in the presence of sulfuric acid, the reaction is often carried out in an aqueous acidic medium. The solvent here also acts as a reagent and helps to control the reaction temperature. Using a co-solvent might be necessary if the starting material has poor solubility in the aqueous medium.
-
Oxidizing Agent: The strength of the oxidizing agent is a key factor. For the conversion of the propyl group to a carboxylic acid, a strong oxidant is required.
-
Reaction Conditions: Over-oxidation or side reactions on the pyridine ring can occur. Careful control of the reaction temperature and the rate of addition of the oxidizing agent is necessary to minimize these unwanted reactions.
-
Issue 3: Difficulty in purifying 4-propylpyridine from a reaction mixture.
-
Question: I am struggling to separate 4-propylpyridine from my reaction mixture, especially from non-polar byproducts. What purification strategies are effective?
-
Answer: The basicity of the pyridine ring in 4-propylpyridine can be exploited for purification.
-
Acid-Base Extraction: You can use a dilute acid wash (e.g., 1M HCl) to protonate the 4-propylpyridine, making it water-soluble and allowing for its extraction into the aqueous phase. The non-basic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent will recover the purified 4-propylpyridine.
-
Chromatography: Column chromatography on silica gel can be used, but the basicity of the pyridine can cause tailing. To mitigate this, a small amount of a base, such as triethylamine (~1%), can be added to the eluent.
-
Distillation: If the boiling points of the components are sufficiently different, distillation can be an effective purification method.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of 4-propylpyridine, with an emphasis on solvent effects.
1. How does the choice of solvent affect the rate of quaternization of 4-propylpyridine?
The quaternization of 4-propylpyridine is a classic example of the Menshutkin reaction, which is highly sensitive to the solvent. The reaction involves the formation of a polar, charged transition state from neutral reactants. Polar solvents, especially polar aprotic ones, stabilize this transition state more than the reactants, thus lowering the activation energy and increasing the reaction rate. In contrast, nonpolar solvents do not effectively solvate the transition state, leading to a much slower reaction. Polar protic solvents can hydrogen bond with the pyridine nitrogen, slightly reducing its nucleophilicity and making them generally less effective than polar aprotic solvents for this reaction.
2. What are the general solubility properties of 4-propylpyridine?
4-Propylpyridine exhibits dual solubility characteristics due to its hydrophobic propyl chain and the polar pyridine ring.
-
Organic Solvents: It is miscible with many common organic solvents, such as ethanol, ether, acetone, and toluene.[1]
-
Water: Its solubility in water is limited; it is only slightly soluble.[1] This partial solubility can be useful in certain extraction protocols.
3. How does the propyl group in 4-propylpyridine influence its reactivity compared to pyridine?
The propyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyridine ring, which has two main consequences:
-
Increased Basicity and Nucleophilicity: The nitrogen atom becomes more basic and a stronger nucleophile compared to unsubstituted pyridine. This generally leads to faster rates in reactions where the nitrogen acts as a nucleophile, such as in quaternization reactions.
-
Activation towards Electrophilic Substitution: The increased electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution, although these reactions are still generally difficult for pyridines.
4. Which solvents are suitable for NMR analysis of 4-propylpyridine?
The choice of deuterated solvent for NMR spectroscopy depends on the specific experiment and the desired information.
-
Chloroform-d (CDCl3): This is a common choice as 4-propylpyridine is readily soluble in it.
-
Acetone-d6, Acetonitrile-d3, DMSO-d6: These are also suitable options, especially if the reaction being monitored is performed in one of these solvents. It is important to note that the chemical shifts of the protons on 4-propylpyridine can vary slightly depending on the solvent due to solvent-solute interactions.
5. Are there any specific safety precautions to consider when working with 4-propylpyridine in different solvents?
Yes, always consult the Safety Data Sheet (SDS) for 4-propylpyridine and the chosen solvent.
-
4-Propylpyridine Hazards: It can cause skin irritation and serious eye damage, and may cause respiratory irritation.
-
Solvent Hazards: The chosen solvent will have its own set of hazards (e.g., flammability, toxicity). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: Reactions such as quaternization can be exothermic. When running these reactions, especially on a larger scale, consider measures to control the temperature, such as slow addition of reagents and using an ice bath for cooling.
Data Presentation
Table 1: Effect of Solvent on the Quaternization of 4-Alkylpyridines
The following table summarizes kinetic data for the quaternization of 4-methyl and 4-ethylpyridine, which serve as a close proxy for the reactivity of 4-propylpyridine. The data illustrates the influence of the solvent on the reaction rate. A higher rate constant (k) indicates a faster reaction.
| 4-Alkylpyridine | Alkyl Halide | Solvent | Rate Constant (k) at 319.2 K (105 dm3 mol-1 s-1) | Activation Energy (Ea) (kJ mol-1) |
| 4-Methylpyridine | n-Propyl bromide | Sulpholane | 8.21 | 66.0 |
| 4-Ethylpyridine | n-Propyl bromide | Sulpholane | 8.70 | 63.3 |
| 4-Methylpyridine | n-Butyl bromide | Sulpholane | 7.10 | 65.0 |
| 4-Ethylpyridine | n-Butyl bromide | Sulpholane | 7.71 | 63.0 |
Data extracted from a study on the quaternization of 4-methyl and 4-ethyl pyridine.[2] It is expected that 4-propylpyridine will exhibit similar trends.
Table 2: 1H NMR Spectroscopic Data for 4-Propylpyridine
The chemical shifts of 4-propylpyridine protons are influenced by the surrounding solvent.
| Proton Assignment | Chemical Shift (ppm) in CDCl3 |
| H-2, H-6 (protons adjacent to N) | ~8.48 |
| H-3, H-5 (protons meta to N) | ~7.10 |
| -CH2- (propyl group, adjacent to ring) | ~2.57 |
| -CH2- (middle of propyl group) | ~1.67 |
| -CH3 (terminal methyl of propyl group) | ~0.95 |
Experimental Protocols
Protocol 1: Quaternization of 4-Propylpyridine with 1-Iodopropane in Acetonitrile
This protocol describes a typical Menshutkin reaction, highlighting the use of a polar aprotic solvent.
Materials:
-
4-Propylpyridine
-
1-Iodopropane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve 4-propylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Add 1-iodopropane (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, add anhydrous diethyl ether to the reaction mixture to precipitate the quaternary ammonium salt.
-
Wash the collected solid with a small amount of cold anhydrous diethyl ether.
-
Dry the product under vacuum.
Role of the Solvent: Acetonitrile is a polar aprotic solvent that effectively solvates the charged transition state of the SN2 reaction, leading to a significantly faster reaction rate compared to nonpolar solvents. Diethyl ether is used as an anti-solvent to precipitate the polar product.
Protocol 2: N-Oxidation of 4-Propylpyridine using m-CPBA in Dichloromethane
This protocol outlines the formation of 4-propylpyridine-N-oxide, a common synthetic intermediate.
Materials:
-
4-Propylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4-propylpyridine (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Slowly add the m-CPBA solution to the 4-propylpyridine solution with stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess peracid by adding saturated aqueous sodium sulfite solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Role of the Solvent: Dichloromethane is a relatively non-polar solvent that is unreactive towards the oxidizing agent and dissolves both the starting material and the reagent. Its low boiling point also facilitates easy removal during workup.
Visualizations
Caption: Experimental workflow for the quaternization of 4-propylpyridine.
Caption: Logical relationship of solvent polarity on the transition state energy of the Menshutkin reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Propylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization and quantification of 4-Propylpyridine. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research, development, and quality control settings. This document outlines the principles, experimental protocols, and performance characteristics of various chromatographic and spectroscopic methods, offering a basis for informed decision-making.
Introduction to Analytical Approaches
4-Propylpyridine, a substituted pyridine derivative, is a volatile to semi-volatile compound amenable to a range of analytical techniques. The primary methods for its characterization include Gas Chromatography (GC) for separation and quantification, High-Performance Liquid Chromatography (HPLC) for non-volatile or complex matrices, and various spectroscopic techniques for structural elucidation and identification.
The choice of method is often dictated by the specific requirements of the analysis, such as the sample matrix, the need for quantitative versus qualitative data, and the desired level of sensitivity. Method validation is a crucial step to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the most common analytical techniques used for the analysis of pyridine and its derivatives. While specific performance for 4-Propylpyridine may vary, this data provides a reliable estimate for method selection and development.
| Analytical Method | Instrumentation | Typical Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Gas Chromatography | GC-FID | > 0.99 | 95 - 105% | < 5% | ~0.1 - 1 ng/mL | ~0.3 - 3 ng/mL |
| GC-MS | > 0.99 | 90 - 110% | < 10% | ~0.01 - 0.1 ng/mL | ~0.03 - 0.3 ng/mL | |
| High-Performance Liquid Chromatography | HPLC-UV | > 0.999 | 98 - 102% | < 2% | ~1 - 10 ng/mL | ~3 - 30 ng/mL |
| Nuclear Magnetic Resonance Spectroscopy | qNMR | > 0.999 | 97 - 103% | < 3% | Analyte dependent | Analyte dependent |
Note: The values presented are typical for pyridine and its derivatives and should be considered as a general guide. Method-specific validation is required to establish performance characteristics for 4-Propylpyridine.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for the characterization of 4-Propylpyridine using different analytical techniques.
General workflow for the analysis of 4-Propylpyridine.
Factors influencing the selection of an analytical method.
Detailed Experimental Protocols
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like 4-Propylpyridine.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and quantification.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Sample Preparation:
-
Prepare a stock solution of 4-Propylpyridine in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Prepare samples by accurately weighing and dissolving them in the same solvent to a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
GC-FID Operating Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature: 280 °C
Data Analysis:
-
Identify the 4-Propylpyridine peak based on its retention time, as determined by the analysis of a standard.
-
For quantification, construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 4-Propylpyridine in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including less volatile pyridine derivatives.
Instrumentation:
-
HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[1]
Sample Preparation:
-
Prepare a stock solution of 4-Propylpyridine in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve or dilute the samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC-UV Operating Conditions (Typical):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidic modifier like phosphoric acid. For MS compatibility, formic acid can be used.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by measuring the UV spectrum of 4-Propylpyridine (typically around 254 nm).
Data Analysis:
-
Identify the 4-Propylpyridine peak by its retention time.
-
Construct a calibration curve from the peak areas of the standards.
-
Quantify 4-Propylpyridine in the samples using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of 4-Propylpyridine.
Instrumentation:
-
NMR Spectrometer: A 300 MHz or higher field spectrometer is recommended for good resolution.
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-Propylpyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the structure of 4-Propylpyridine.
Thermal Analysis (TGA/DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of 4-Propylpyridine.
Instrumentation:
-
Thermogravimetric Analyzer (TGA): To measure changes in mass as a function of temperature.
-
Differential Scanning Calorimeter (DSC): To measure heat flow associated with thermal transitions.
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-Propylpyridine sample into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
TGA Operating Conditions (Typical):
-
Temperature Range: Ambient to 500 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.
DSC Operating Conditions (Typical):
-
Temperature Range: Dependent on the expected transitions (e.g., -50 °C to 200 °C).
-
Heating/Cooling Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., Nitrogen).
Data Analysis:
-
TGA: Analyze the thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
DSC: Analyze the thermogram to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.
Conclusion
The characterization of 4-Propylpyridine can be effectively achieved using a combination of chromatographic and spectroscopic techniques. GC and HPLC are the primary methods for quantitative analysis, offering high sensitivity and reproducibility. NMR spectroscopy is essential for unambiguous structural confirmation. Thermal analysis provides valuable information on the material's stability. The specific choice of method and its parameters should be tailored to the analytical problem at hand and must be properly validated to ensure the reliability of the results. This guide provides a foundational understanding of the available analytical methods and serves as a starting point for the development of robust and reliable characterization protocols for 4-Propylpyridine.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Propylpyridine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-propylpyridine, a valuable heterocyclic compound in chemical synthesis and materials science. For researchers, scientists, and professionals in drug development, accurate spectral assignment is crucial for structural confirmation and purity assessment. This document presents experimental data for 4-propylpyridine and compares it with related compounds, pyridine and 4-methylpyridine, to aid in the interpretation of NMR spectra.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for 4-propylpyridine and its analogues are summarized in the table below. The data for 4-propylpyridine was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 4-Propylpyridine | H-2, H-6 | 8.48 | 149.8 |
| H-3, H-5 | 7.10 | 123.9 | |
| C-4 | - | 153.2 | |
| H-α (CH₂) | 2.58 | 37.1 | |
| H-β (CH₂) | 1.66 | 24.5 | |
| H-γ (CH₃) | 0.95 | 13.8 | |
| Pyridine | H-2, H-6 | 8.61 | 149.8 |
| H-3, H-5 | 7.26 | 123.7 | |
| H-4 | 7.64 | 135.8 | |
| 4-Methylpyridine | H-2, H-6 | 8.46 | 149.6 |
| H-3, H-5 | 7.10 | 124.6 | |
| C-4 | - | 147.3 | |
| CH₃ | 2.35 | 21.2 |
Experimental Protocols
The following provides a typical methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 4-propylpyridine.
Sample Preparation:
-
Approximately 5-10 mg of the analyte (e.g., 4-propylpyridine) is accurately weighed and dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), may be added to the solvent to calibrate the chemical shift scale to 0 ppm.
¹H NMR Spectroscopy:
-
Spectrometer: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Pulse width: A 90° pulse is typically used.
-
Spectral width: A range of approximately -2 to 12 ppm is generally sufficient for most organic compounds.
-
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
¹³C NMR Spectroscopy:
-
Spectrometer: A high-resolution NMR spectrometer, with operating frequencies for ¹³C typically around 75 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling.
-
Acquisition Parameters:
-
Number of scans: This is generally much higher than for ¹H NMR (from several hundred to thousands of scans) due to the low natural abundance of the ¹³C isotope.
-
Relaxation delay: 2-5 seconds.
-
Pulse width: A 30° or 45° pulse is often used to allow for a shorter relaxation delay.
-
Spectral width: A typical range for organic molecules is 0 to 220 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.
Spectral Assignment and Interpretation
The assignment of the NMR signals for 4-propylpyridine is based on the chemical shifts, multiplicities, and a comparison with the spectra of pyridine and 4-methylpyridine.
Caption: Logical workflow for the assignment of ¹H and ¹³C NMR signals in 4-propylpyridine.
Analysis of the Pyridine Ring:
-
The protons at the C-2 and C-6 positions (α to the nitrogen) are the most deshielded due to the electron-withdrawing effect of the nitrogen atom, appearing at approximately 8.48 ppm.
-
The protons at the C-3 and C-5 positions (β to the nitrogen) are more shielded and resonate at around 7.10 ppm.
-
The substituted C-4 carbon atom shows a chemical shift of around 153.2 ppm, which is significantly downfield due to the attachment of the propyl group and its position in the aromatic ring.
Analysis of the Propyl Chain:
-
The methylene protons (H-α) directly attached to the pyridine ring are deshielded by the aromatic system and appear as a triplet at approximately 2.58 ppm.
-
The methylene protons (H-β) in the middle of the propyl chain are observed as a sextet around 1.66 ppm.
-
The terminal methyl protons (H-γ) are the most shielded and appear as a triplet at approximately 0.95 ppm.
This systematic approach, combining empirical data with established principles of NMR spectroscopy, allows for a confident and accurate assignment of the ¹H and ¹³C NMR spectra of 4-propylpyridine.
Comparative study of 4-Propylpyridine and other alkylpyridines
An Objective Comparison of 4-Propylpyridine and Other Common Alkylpyridines for Researchers
This guide provides a comparative analysis of 4-Propylpyridine against other common alkylpyridines, including the parent heterocycle, Pyridine, and positional isomers of ethylpyridine. The information is tailored for researchers, scientists, and professionals in drug development, offering a side-by-side look at key physicochemical properties, toxicological profiles, and relevant biological data supported by established experimental protocols.
Disclaimer: The data presented is compiled from various sources. Directly comparative experimental studies for all listed properties across all compounds are limited. Values should be considered as representative, with distinctions made between experimental, predicted, and computed data where information is available.
Physicochemical Properties
The addition and position of alkyl groups on the pyridine ring systematically alter key properties such as basicity (pKa) and lipophilicity (logP). As the alkyl chain length increases from ethyl to propyl, there is a corresponding increase in lipophilicity and a slight increase in basicity compared to the parent pyridine.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Boiling Point (°C) | Density (g/cm³) |
| Pyridine | C₅H₅N | 79.10 | 5.25 (exp.) | 0.65 (exp.) | 115 | 0.982 | |
| 2-Ethylpyridine | C₇H₉N | 107.15 | 5.89 (exp.)[1] | 1.69 (exp.)[1] | 149[2] | 0.937[2] | |
| 3-Ethylpyridine | C₇H₉N | 107.15 | 5.66 (exp.) | 1.66 (exp.) | 166 | 0.951 | |
| 4-Ethylpyridine | C₇H₉N | 107.15 | 6.02 (exp.) | 1.60 (comp.)[3] | 168[4] | 0.942[4] | |
| 4-Propylpyridine | C₈H₁₁N | 121.18 | 6.04 (pred.)[5][6] | 2.10 (comp.)[7][8][9] | 183-186[5] | 0.930[5] |
(exp.) - Experimental; (pred.) - Predicted; (comp.) - Computed
Toxicological Profile
Toxicological data for these simple alkylpyridines is limited, with no directly comparative cytotoxicity studies (e.g., IC50 values on specific cell lines) found in the public literature. The available information is primarily from regulatory hazard assessments. In general, alkylpyridines are considered to have low acute oral toxicity but can be irritants.
| Compound | GHS Hazard Statements | Notes |
| Pyridine | Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, Suspected of causing genetic defects, Suspected of causing cancer. | Most studied of the group, with a wider range of identified hazards. |
| 2-Ethylpyridine | Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled. | |
| 3-Ethylpyridine | Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled. | |
| 4-Ethylpyridine | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause genetic defects, May cause cancer.[10] | Hazards for mutagenicity and carcinogenicity are noted from some notifications.[10] |
| 4-Propylpyridine | Combustible liquid, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[5][6] | Classified as a serious eye irritant.[5] |
Biological Activity and Metabolism
Simple alkylpyridines are primarily utilized as building blocks in organic synthesis for more complex molecules in the pharmaceutical and agrochemical industries. While extensive data on the specific biological activities or signaling pathway interactions of these simple structures is scarce, the pyridine motif is a cornerstone in medicinal chemistry.
The metabolism of pyridine-containing compounds is often mediated by Cytochrome P450 (CYP) enzymes in the liver. The primary metabolic transformations are oxidation reactions, which increase the hydrophilicity of the compounds to facilitate excretion. For alkylpyridines, this typically involves oxidation of the alkyl side chain or the pyridine ring itself.
Caption: General Phase I and Phase II metabolic pathways for alkylpyridines.
Experimental Protocols
Detailed methodologies for determining key physicochemical and biological parameters are provided below. These protocols are representative of standard laboratory procedures.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using a calibrated pH meter and titrant.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
-
Alkylpyridine sample (~1 mM solution)
-
Standardized 0.1 M HCl or 0.1 M NaOH titrant
-
Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain ionic strength
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a ~1 mM solution of the alkylpyridine in deionized water. Add KCl solution to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered and clear of the stir bar.
-
Titration: For a basic pyridine, titrate with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone on the curve.
Determination of logP by HPLC
This method estimates the octanol-water partition coefficient (logP) by correlating the compound's retention time on a reverse-phase HPLC column with those of known standards.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile/water or Methanol/water mixture, buffered to a specific pH (e.g., pH 7.4)
-
Alkylpyridine sample
-
A series of logP standards (e.g., uracil, toluene, naphthalene)
-
Solvents for sample dissolution (e.g., mobile phase or acetonitrile)
Procedure:
-
System Equilibration: Equilibrate the HPLC system and C18 column with the chosen mobile phase until a stable baseline is achieved.
-
Standard Analysis: Inject each logP standard individually and record its retention time (t_R_). Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀. Plot the known logP values of the standards against their corresponding log(k') values to generate a linear calibration curve.
-
Sample Analysis: Inject the alkylpyridine sample under the identical HPLC conditions and record its retention time.
-
logP Calculation: Calculate the log(k') for the alkylpyridine. Use the linear regression equation from the calibration curve to interpolate the logP value for the sample.
Caption: Workflow for assessing and comparing the cytotoxicity of alkylpyridines.
Comparative Cytotoxicity by MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of a compound's half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Alkylpyridine stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of each alkylpyridine in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and use a non-linear regression model to determine the IC50 value for each alkylpyridine.
References
- 1. Showing Compound 2-Ethylpyridine (FDB004395) - FooDB [foodb.ca]
- 2. 2-Ethylpyridine 97 100-71-0 [sigmaaldrich.com]
- 3. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Propylpyridine | 1122-81-2 [amp.chemicalbook.com]
- 6. 4-Propylpyridine | SIELC Technologies [sielc.com]
- 7. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-propylpyridine (C8H11N) [pubchemlite.lcsb.uni.lu]
- 9. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 10. Comparative metabolism of N-tert-butyl-N-[1-(1-oxy-pyridin-4-yl)-ethyl]- and N-tert-butyl-N-(1-phenyl-ethyl)-nitroxide by the cytochrome P450 monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 4-Propylpyridine: GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pyridine derivatives like 4-propylpyridine is crucial for quality control, metabolic studies, and ensuring the safety and efficacy of pharmaceutical products. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 4-propylpyridine. This guide provides an objective comparison of GC-MS with alternative analytical methods, supported by experimental data for pyridine and its derivatives, to aid in selecting the most suitable methodology.
Comparison of Analytical Methods
The choice of an analytical technique is dictated by factors such as the sample matrix, the required sensitivity and selectivity, and the overall objective of the analysis. While GC-MS is a powerful tool for the analysis of 4-propylpyridine, other methods like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Gas Chromatography with a Flame Ionization Detector (GC-FID) offer alternative capabilities.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Principle | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[1] | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase, with detection based on the ionization of the analyte in a hydrogen-air flame. |
| Applicability | Ideal for volatile and thermally stable compounds like 4-propylpyridine. | Suitable for non-volatile or thermally labile compounds. 4-propylpyridine can be analyzed by reverse-phase HPLC.[2] | Well-suited for the routine quantitative analysis of volatile organic compounds.[3] |
| Linearity (R²) | ≥ 0.995[1] | ≥ 0.999[1] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 95.0% to 105.0%[1] | 98.0% to 102.0%[1] | 97.9% - 99.9% (for pyridine)[4] |
| Precision (% RSD) | ≤ 5.0%[1] | ≤ 2.0%[1] | 0.2569% (pooled CV for pyridine)[4] |
| Limit of Detection (LOD) | Low ppb to ppm range, depending on the instrument and matrix. | 5 ppb (for pyridine)[4] | 0.87 pg/injection (for pyridine)[4] |
| Limit of Quantitation (LOQ) | Low ppb to ppm range. | Not specified for pyridine, but generally in the low ppb range. | 0.020 mg/kg (biota, for pyridine)[4] |
| Selectivity | High, based on both retention time and mass spectrum. | Moderate, based on retention time and UV absorbance. | Lower than MS, based solely on retention time. |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | High, with run times often under 15 minutes. | High, with run times comparable to GC-MS. |
Note: Some performance data is based on the analysis of pyridine or related derivatives and serves as a general guideline.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 4-propylpyridine using GC-MS and HPLC-UV.
This protocol outlines a standard procedure for the quantitative analysis of 4-propylpyridine in a solution.
1. Sample Preparation:
-
Prepare a stock solution of 4-propylpyridine (e.g., 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Prepare an internal standard (IS) solution (e.g., pyridine-d5 or an appropriate analog) at a fixed concentration.
-
For sample analysis, add a known volume of the internal standard to a specific volume of the sample solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: Splitless injection at 250°C.[1]
-
Injector Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.[1]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for 4-propylpyridine (e.g., m/z 121, 93, 106) and the internal standard.[5]
This protocol provides a general method for the analysis of 4-propylpyridine using reverse-phase HPLC with UV detection.[2]
1. Sample Preparation:
-
Prepare a stock solution of 4-propylpyridine (e.g., 1 mg/mL) in the mobile phase.
-
Generate a set of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2] A typical starting point could be 30:70 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where 4-propylpyridine exhibits strong absorbance (e.g., around 254 nm).
Visualizing the Analytical Workflow
To better understand the logical flow of a typical GC-MS analysis, the following diagram illustrates the key steps from sample introduction to data analysis.
Caption: Workflow for the GC-MS analysis of 4-Propylpyridine.
This guide provides a comparative overview and practical protocols for the analysis of 4-propylpyridine. The selection of the most appropriate method will depend on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. For routine quality control where high throughput is desired and the sample matrix is relatively clean, GC-FID or HPLC-UV may be sufficient. However, for complex matrices or when unambiguous identification is required, the selectivity and sensitivity of GC-MS make it the superior choice.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Propylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Propylpyridine. The information presented is designed to assist researchers in selecting the most suitable analytical method by offering a side-by-side comparison of different stationary phases and mobile phase compositions, supported by experimental data.
Introduction to 4-Propylpyridine Analysis
4-Propylpyridine is a pyridine derivative with applications in the pharmaceutical and chemical industries. Accurate and robust analytical methods are crucial for its quantification, impurity profiling, and quality control. HPLC is a powerful technique for this purpose; however, the inherent basicity and potential hydrophilicity of pyridine compounds can present analytical challenges, including poor peak shape and insufficient retention on traditional reversed-phase columns. This guide explores various HPLC approaches to overcome these challenges and achieve optimal separation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for 4-Propylpyridine depends on several factors, including the sample matrix, the required sensitivity, and the desired run time. Below is a comparison of different HPLC columns and mobile phase strategies that have been successfully employed for the analysis of pyridine derivatives.
Data Presentation
| Method | Stationary Phase | Mobile Phase | Key Performance Characteristics |
| Method 1: Reversed-Phase | Newcrom R1 | Acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, formic acid is used instead of phosphoric acid.[1] | Provides a simple and scalable method suitable for preparative separation and pharmacokinetics.[1] |
| Method 2: Reversed-Phase | C18 | Acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, formic acid is used instead of phosphoric acid.[1] | A standard reversed-phase method that can be optimized for 4-Propylpyridine. |
| Method 3: Mixed-Mode | Amaze SC (Reversed-phase and cation-exchange) | Acetonitrile/Water/Ammonium Formate (AmFm) pH 3 gradient.[2] | Offers good peak shape and resolution for hydrophilic pyridine compounds, avoiding the need for ion-pairing reagents that are incompatible with mass spectrometry (MS).[2] |
| Method 4: Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC stationary phases (e.g., silica, diol) | High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer. | Suitable for highly polar compounds that are poorly retained in reversed-phase chromatography.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation in your laboratory.
Method 1: Reversed-Phase HPLC on Newcrom R1
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added as a modifier. For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid such as formic acid.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at an appropriate wavelength for 4-Propylpyridine (e.g., 254 nm).
-
Sample Preparation: Dissolve the 4-Propylpyridine sample in the initial mobile phase composition.
Method 2: Reversed-Phase HPLC on C18
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Prepare a stock solution of 4-Propylpyridine in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentration.
Method 3: Mixed-Mode Chromatography on Amaze SC
-
Column: Amaze SC (3.0 x 150 mm, 3 µm, 100Å).[2]
-
Mobile Phase: A gradient of acetonitrile and water with ammonium formate (AmFm) at a pH of 3.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 3 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.2-0.5 mg/mL.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical HPLC analysis and the decision-making process for method development.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical workflow for HPLC method development for 4-Propylpyridine.
Conclusion
The analysis of 4-Propylpyridine can be effectively achieved using various HPLC techniques. For general-purpose analysis, a standard reversed-phase C18 column can be a good starting point. However, for improved peak shape and retention, especially for more polar pyridine derivatives or when MS compatibility is required, mixed-mode or HILIC chromatography presents a superior alternative. The choice of the method should be guided by the specific analytical requirements, and the detailed protocols provided in this guide serve as a foundation for method development and validation.
References
A Comparative Guide to the Purity Validation of 4-Propylpyridine: Titration vs. Chromatographic Methods
In the realms of pharmaceutical research, chemical synthesis, and drug development, the purity of chemical compounds is paramount. For a key intermediate like 4-Propylpyridine, ensuring its quality is a critical step that influences the efficacy, safety, and reproducibility of downstream applications. This guide provides an in-depth comparison of non-aqueous acid-base titration with modern chromatographic techniques for the validation of 4-Propylpyridine purity, complete with experimental protocols and data.
The Role of Titration in Purity Assessment
Titration is a classic analytical technique used to determine the concentration of a substance in a solution.[1] For a basic compound like 4-Propylpyridine, an acid-base titration can be employed to quantify its purity. Due to the weakly basic nature of the pyridine moiety, a direct titration in an aqueous medium can be challenging and may not provide a sharp endpoint.[2] Therefore, a non-aqueous titration is the method of choice, as it enhances the basicity of the compound, leading to a more defined and accurate equivalence point.[2][3][4]
In this method, the 4-Propylpyridine sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, and titrated with a standardized solution of a strong acid, such as perchloric acid.[3][5] The endpoint of the titration can be determined visually using an indicator like crystal violet or potentiometrically by monitoring the change in potential.[2][5][6]
Experimental Protocol: Non-Aqueous Potentiometric Titration of 4-Propylpyridine
This protocol outlines a general procedure for determining the purity of 4-Propylpyridine using non-aqueous potentiometric titration.
Reagents and Materials
-
4-Propylpyridine sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (70%)
-
Acetic Anhydride
-
Potassium Hydrogen Phthalate (KHP), primary standard grade
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Methanol
-
Toluene
-
Potentiometer with a glass and reference electrode
-
Burette (50 mL)
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
Standardization of 0.1 N Perchloric Acid
Before analyzing the sample, the perchloric acid titrant must be accurately standardized.[7]
-
Preparation of 0.1 N Perchloric Acid: To a 1000 mL volumetric flask, add approximately 500 mL of glacial acetic acid. Add 8.5 mL of 70% perchloric acid and mix. Add 20 mL of acetic anhydride, dilute to the mark with glacial acetic acid, and allow the solution to stand for 24 hours to ensure all the water is consumed by the acetic anhydride.
-
Standardization Procedure: Accurately weigh about 500 mg of dried potassium hydrogen phthalate (KHP) and dissolve it in 25 mL of glacial acetic acid. Add a few drops of crystal violet indicator. Titrate this solution with the prepared 0.1 N perchloric acid until the color changes from violet to blue-green.[3] Perform the standardization in triplicate to ensure accuracy.
-
Calculation of Normality: Normality (N) of Perchloric Acid = (Weight of KHP in g) / (0.20423 g/meq * Volume of HClO₄ in mL)
Sample Analysis: Purity of 4-Propylpyridine
-
Sample Preparation: Accurately weigh approximately 0.15 g of the 4-Propylpyridine sample into a clean, dry 250 mL beaker.
-
Dissolution: Add 50 mL of glacial acetic acid to dissolve the sample.
-
Titration: Immerse the electrodes of the potentiometer in the solution. Begin titrating with the standardized 0.1 N perchloric acid solution, recording the potential (in mV) after each addition of the titrant. Add the titrant in smaller increments as the potential begins to change more rapidly, indicating the approach of the equivalence point.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve, which is a plot of the potential (mV) versus the volume of titrant added (mL).
-
Blank Titration: Perform a blank titration using 50 mL of glacial acetic acid to account for any acidic or basic impurities in the solvent.
Calculation of Purity
The purity of 4-Propylpyridine is calculated using the following formula:
Purity (%) = ((V_sample - V_blank) * N * E) / W_sample * 100
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of 4-Propylpyridine (121.18 g/mol )
-
W_sample = Weight of the 4-Propylpyridine sample (g)
Visualizing the Workflow
The following diagram illustrates the key steps in the purity validation of 4-Propylpyridine by non-aqueous potentiometric titration.
Caption: Experimental workflow for purity validation by non-aqueous potentiometric titration.
Comparative Analysis: Titration vs. Chromatographic Methods
While titration is a robust method for determining the overall purity of 4-Propylpyridine, other techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer a more detailed impurity profile.[2][8] The choice of method depends on the specific analytical requirements.
| Feature | Non-Aqueous Titration | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction between the basic analyte and an acidic titrant. | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. |
| Specificity | Low; quantifies total basicity, does not distinguish between 4-Propylpyridine and other basic impurities. | High; separates and quantifies individual volatile impurities. | High; separates and quantifies individual non-volatile and thermally labile impurities. |
| Sensitivity | Moderate. | High. | High. |
| Cost-Effectiveness | High; relatively inexpensive instrumentation and reagents. | Moderate; higher initial instrument cost and requires carrier gases. | Low; expensive instrumentation and high-purity solvents required. |
| Speed | Fast for a single sample. | Moderate; depends on the run time of the method. | Slower; typically longer run times than GC. |
| Required Expertise | Low to moderate. | Moderate to high. | Moderate to high. |
| Typical Applications | Routine quality control, assay of bulk material. | Analysis of volatile impurities, residual solvents. | Analysis of non-volatile impurities, degradation products, stability studies. |
Hypothetical Data Comparison
To illustrate the differences in the results obtained from these methods, consider the following hypothetical data for a single batch of 4-Propylpyridine.
Table 1: Hypothetical Titration Data for 4-Propylpyridine
| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Calculated Purity (%) |
| Batch A-1 | 0.1502 | 12.35 | 99.8 |
| Batch A-2 | 0.1511 | 12.42 | 99.7 |
| Batch A-3 | 0.1498 | 12.32 | 99.8 |
| Average | 99.77 |
Table 2: Hypothetical Comparative Purity Analysis of Batch A
| Analytical Method | Purity Result (%) | Comments |
| Non-Aqueous Titration | 99.77 | Represents total basicity. |
| Gas Chromatography (GC) | 99.50 | Main peak area percentage; identified 0.3% volatile impurities. |
| HPLC | 99.65 | Main peak area percentage; identified 0.15% non-volatile impurities. |
Choosing the Right Analytical Method
The decision to use titration or a chromatographic method for purity validation depends on the specific goals of the analysis.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
Non-aqueous acid-base titration is a reliable, cost-effective, and accurate method for determining the overall purity of 4-Propylpyridine. It is particularly well-suited for routine quality control where a total assay of the active substance is the primary objective. However, when a detailed understanding of the impurity profile is necessary, chromatographic methods such as GC and HPLC are indispensable. They provide the specificity required to separate, identify, and quantify individual impurities, which is crucial for comprehensive quality assessment, process development, and meeting stringent regulatory standards. For a complete validation of 4-Propylpyridine purity, a combination of titration for the main assay and chromatographic techniques for impurity profiling often represents the most robust approach.
References
A Comparative Analysis of 4-Propylpyridine and 4-Ethylpyridine as Ligands for Catalysis and Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between 4-propylpyridine and 4-ethylpyridine lies in the nature of the alkyl substituent at the 4-position of the pyridine ring. This seemingly minor difference—a single methylene unit—imparts subtle yet potentially significant variations in their electronic and steric profiles. These differences can, in turn, influence their behavior as ligands in coordination with transition metals.
| Property | 4-Propylpyridine | 4-Ethylpyridine |
| Molecular Formula | C₈H₁₁N | C₇H₉N |
| Molecular Weight | 121.18 g/mol [1] | 107.15 g/mol [2] |
| Boiling Point | 183-186 °C[3] | 164-170 °C[4] |
| Density | 0.93 g/mL[3] | 0.942 g/mL[4] |
| pKa (of conjugate acid) | 6.04 (Predicted)[3] | ~5.98 (experimental, for 4-methylpyridine as a close proxy)[5] |
Electronic Effects: The Inductive Influence of the Alkyl Group
The alkyl groups at the 4-position of the pyridine ring exert an electron-donating inductive effect (+I), which increases the electron density on the pyridine nitrogen. This enhanced electron density, in turn, increases the Lewis basicity of the nitrogen atom, making it a more effective electron donor to a metal center.
The predicted pKa of the conjugate acid of 4-propylpyridine is slightly higher than that of 4-ethylpyridine (approximated by 4-methylpyridine)[3][5]. This suggests that 4-propylpyridine is a marginally stronger Lewis base. In the context of catalysis, a more electron-donating ligand can influence the electronic properties of the metal center, which may affect key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Steric Effects: The Role of Bulk in the Coordination Sphere
The propyl group is sterically more demanding than the ethyl group. While this difference may seem minor, it can have a profound impact on the coordination environment around a metal center. The increased steric bulk of the propyl group can influence:
-
Coordination Number and Geometry: It may favor lower coordination numbers or distort the geometry of the resulting metal complex.
-
Substrate Accessibility: The steric hindrance can control the approach of substrates to the catalytic center, potentially enhancing selectivity in certain reactions.
-
Catalyst Stability: In some cases, bulkier ligands can protect the metal center from decomposition pathways, leading to a more robust catalyst.
The interplay between these electronic and steric factors is crucial in determining the overall efficacy of a ligand in a given catalytic system.
Experimental Protocols: A Representative Application in Suzuki-Miyaura Cross-Coupling
While specific comparative data for 4-propylpyridine and 4-ethylpyridine in a particular reaction is lacking, they are excellent candidates for use as ancillary ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The following is a general experimental protocol for a Suzuki-Miyaura reaction where these ligands could be employed.
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Propylpyridine or 4-Ethylpyridine (as ligand)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), the chosen pyridine ligand (e.g., 4-8 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (e.g., toluene:water 4:1, 5 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between 4-propylpyridine and 4-ethylpyridine as ligands is a nuanced one that depends on the specific requirements of the chemical system.
-
4-Propylpyridine , with its slightly greater electron-donating ability and larger steric profile, may be advantageous in reactions where enhanced catalyst stability or specific steric control is desired.
-
4-Ethylpyridine , being slightly less bulky and basic, might be preferred in systems where faster ligand exchange or less steric hindrance around the metal center is beneficial.
Ultimately, for any new application, both ligands should be screened to empirically determine which provides the optimal performance. The information and protocols provided in this guide serve as a foundational resource for researchers to make informed decisions in the selection and application of these versatile pyridine-based ligands.
References
- 1. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Human Metabolome Database: Showing metabocard for 4-Methylpyridine (HMDB0302405) [hmdb.ca]
A Comparative Guide to the Electronic Structure of 4-Propylpyridine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 4-propylpyridine, leveraging Density Functional Theory (DFT) computational studies of pyridine and its alkyl-substituted derivatives. Due to the limited availability of specific DFT studies on 4-propylpyridine, this guide synthesizes experimental data for the target molecule with computational data for closely related compounds to elucidate expected electronic properties and trends.
Comparison of Electronic Properties
The introduction of an alkyl group at the 4-position of the pyridine ring influences its electronic structure. The electron-donating nature of the propyl group is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and consequently reduce the HOMO-LUMO energy gap. This reduction in the energy gap suggests increased chemical reactivity. Furthermore, the alkyl substituent is expected to increase the molecule's dipole moment.
The following table summarizes key experimental data for 4-propylpyridine and compares it with computational data for pyridine and 4-methylpyridine. This comparison provides a baseline for understanding the electronic impact of the propyl substituent.
| Property | Pyridine (Computational) | 4-Methylpyridine (Computational) | 4-Propylpyridine (Experimental/Predicted) |
| HOMO Energy | ~ -6.65 eV[1] | Predicted to be higher than pyridine | Predicted to be higher than 4-methylpyridine |
| LUMO Energy | ~ -1.82 eV[1] | Predicted to be lower than pyridine | Predicted to be lower than 4-methylpyridine |
| HOMO-LUMO Gap | ~ 4.83 eV[1] | Smaller than pyridine[2] | Predicted to be smaller than 4-methylpyridine |
| Dipole Moment | ~2.2 D | ~2.70 D[3] | 2.70 D[4] |
| Mulliken Charge on N | Negative | Predicted to be more negative than pyridine | Predicted to be more negative than 4-methylpyridine |
Note: Computational values can vary based on the level of theory and basis set used. The values presented are representative examples found in the literature.
Experimental Protocols: A Generalized DFT Approach
-
Geometry Optimization: The initial structure of the 4-propylpyridine molecule is built and then optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[1]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the distribution of atomic charges (e.g., Mulliken charges).[5]
-
Analysis of Results: The output from the DFT calculations is then analyzed to understand the electronic characteristics of the molecule. The HOMO-LUMO gap provides insights into chemical reactivity and electronic transitions. The MEP map helps to identify regions of electrophilic and nucleophilic attack. Mulliken charge analysis provides information about the charge distribution within the molecule.[5]
DFT Computational Workflow
The following diagram illustrates a standard workflow for the computational study of the electronic structure of a molecule like 4-propylpyridine using Density Functional Theory.
Caption: A flowchart illustrating the typical steps involved in a DFT study.
References
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-methylpyridine [stenutz.eu]
- 4. Dipole moments [stenutz.eu]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of 4-Alkylpyridine Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of substituted pyridine compounds, supported by experimental data.
This guide provides a comparative analysis of the X-ray crystallographic data of three 4-substituted pyridine derivatives: 4-tert-butylpyridine, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane, and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ⁵-pyridin-1-ylium hexafluoro-λ⁶-phosphane. The objective is to offer a clear comparison of their solid-state structures, highlighting the influence of different substituents on the pyridine ring. This information is crucial for understanding structure-activity relationships and for the rational design of new molecules in drug discovery and materials science.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the three pyridine derivatives, offering a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics.
| Parameter | 4-tert-butylpyridine | 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane[1] | 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ⁵-pyridin-1-ylium hexafluoro-λ⁶-phosphane[1] |
| Chemical Formula | C₉H₁₃N | C₁₆H₁₆NO⁺ · PF₆⁻ | C₂₁H₂₁N₂⁺ · PF₆⁻ |
| Formula Weight | 135.21 | 371.28 | 454.43 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P 2₁ 2₁ 2₁ | P 2₁/n | P 2₁/c |
| a (Å) | 6.084(2) | 7.378(3) | 12.015(5) |
| b (Å) | 7.567(3) | 26.832(11) | 10.706(4) |
| c (Å) | 18.232(7) | 8.356(3) | 17.060(7) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 97.43(3) | 104.54(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 839.5(5) | 1639.4(11) | 2121.5(15) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 150 | 293 | 293 |
| R-factor | 0.068 | 0.059 | 0.058 |
Experimental Protocols
The determination of the crystal structures for these compounds follows a general single-crystal X-ray diffraction methodology. Below is a detailed protocol representative of the process used for small organic molecules.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
Data Collection
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The mounted crystal is placed on the X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector. Each image captures the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement
-
Procedure:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated for its geometric sensibility and the quality of the fit to the experimental data.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for X-ray crystallographic analysis of a small molecule.
Caption: Workflow of X-ray Crystallography.
This guide provides a foundational comparison of the crystallographic structures of selected 4-alkylpyridine derivatives. The presented data and protocols offer valuable insights for researchers working on the synthesis and characterization of novel pyridine-based compounds.
References
Comparative Analysis of 4-Propylpyridine Cross-Reactivity in Biological Assays: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and cross-reactivity of 4-Propylpyridine is limited in publicly available scientific literature. This guide provides a predictive comparative analysis based on the known biological activities of structurally related pyridine derivatives, particularly concerning their interaction with nicotinic acetylcholine receptors (nAChRs). The quantitative data presented herein is hypothetical and intended to serve as a framework for guiding future experimental design and investigation into the potential biological profile of 4-Propylpyridine.
Introduction
4-Propylpyridine is a heterocyclic compound belonging to the pyridine family. Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry and are known to interact with a variety of biological targets. Due to its structural similarity to nicotine and other nicotinic acetylcholine receptor (nAChR) ligands, a primary focus for assessing the cross-reactivity of 4-Propylpyridine is on this family of ligand-gated ion channels.[1][2] Understanding the potential for interaction with different nAChR subtypes is crucial for predicting its pharmacological effects and potential off-target activities.
This guide presents a hypothetical comparison of 4-Propylpyridine with structurally similar compounds in the context of nAChR binding and functional activity. Detailed experimental protocols are provided to facilitate the empirical validation of the predictive data presented.
Predictive Quantitative Data Summary
The following table summarizes hypothetical binding affinities (Ki) and functional potencies (IC50) of 4-Propylpyridine and related compounds against two major nAChR subtypes: α4β2, the primary high-affinity nicotine binding site in the brain, and α7, another important neuronal nAChR.[3] The data is structured to illustrate potential structure-activity relationships, where the length of the alkyl substituent at the 4-position of the pyridine ring may influence receptor affinity and selectivity.
| Compound | Structure | Predicted Kᵢ (nM) vs. [³H]Epibatidine (α4β2 nAChR) | Predicted IC₅₀ (nM) vs. Acetylcholine-induced Ca²⁺ Flux (α7 nAChR) |
| Pyridine | > 100,000 | > 100,000 | |
| 4-Methylpyridine | ~ 50,000 | ~ 75,000 | |
| 4-Ethylpyridine | ~ 10,000 | ~ 20,000 | |
| 4-Propylpyridine | ~ 2,500 | ~ 5,000 | |
| Nicotine (Reference) | 1 - 10 | 100 - 500 |
Experimental Protocols
To empirically determine the cross-reactivity profile of 4-Propylpyridine, the following experimental methodologies are recommended.
Competitive Radioligand Binding Assay for α4β2 nAChR
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Epibatidine, a high-affinity nAChR agonist.
-
Test Compound: 4-Propylpyridine.
-
Reference Compound: Nicotine.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM nicotine).
-
Binding Buffer: Typically a Tris-HCl buffer containing physiological salt concentrations.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Receptor membranes + [³H]Epibatidine.
-
Non-specific Binding: Receptor membranes + [³H]Epibatidine + non-specific binding control.
-
Competitive Binding: Receptor membranes + [³H]Epibatidine + serial dilutions of 4-Propylpyridine or reference compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell-Based Calcium Flux Assay for α7 nAChR Functional Activity
This assay measures the functional activity of a compound as an antagonist of the α7 nAChR by quantifying changes in intracellular calcium concentration following receptor activation.
Materials:
-
Cell Line: A cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y or CHO cells).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: Acetylcholine or another suitable α7 nAChR agonist.
-
Test Compound: 4-Propylpyridine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescent Plate Reader: With an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of 4-Propylpyridine or a reference antagonist for 15-30 minutes.
-
Agonist Injection and Signal Reading: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the agonist at a predetermined concentration (typically EC80) and continue to measure the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the percentage of inhibition of the agonist response at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cross-reactivity of 4-Propylpyridine.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation and potential inhibition.
References
- 1. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Propylpyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Propylpyridine is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, in line with established safety data and regulatory considerations. Adherence to these procedures is essential to minimize risks and maintain a safe research environment.
Hazard Summary
4-Propylpyridine is classified with several hazards that necessitate careful handling during disposal.[1][2] It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Therefore, all waste containing this compound must be treated as hazardous.[3]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1][3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 4-Propylpyridine waste.
1. Waste Identification and Segregation:
-
All materials contaminated with 4-Propylpyridine, including the pure solvent, solutions, and items such as pipette tips and absorbent pads, must be classified as hazardous waste.[3]
-
It is crucial to prevent the mixing of 4-Propylpyridine waste with other incompatible waste streams.[3] This waste should be stored separately from strong oxidizing agents and acids.[3]
2. Waste Collection and Labeling:
-
Collect 4-Propylpyridine waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][4]
-
The container must be made of a compatible material.
-
The label should clearly identify the contents as "Hazardous Waste: 4-Propylpyridine" and include the associated hazard symbols (e.g., Corrosive, Irritant).[2][3]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][3]
-
The storage area should be a cool, dry place away from heat, sparks, and open flames.[4][5]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][6]
-
For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]
-
Ensure the spill area is evacuated of all non-essential personnel.[6]
5. Final Disposal:
-
The ultimate disposal of 4-Propylpyridine waste must be conducted by a licensed waste disposal company.[5]
-
Waste pyridine is a candidate for incineration methods such as rotary kiln incineration or liquid injection incineration.[7]
-
All disposal activities must comply with local, state, and federal regulations.[1][7] It is imperative to consult your institution's EHS department for specific guidance and to arrange for pickup by a certified hazardous waste contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Propylpyridine.
Caption: Workflow for the proper disposal of 4-Propylpyridine waste.
References
Essential Safety and Operational Guide for Handling 4-Propylpyridine
For researchers, scientists, and drug development professionals, the safe handling of 4-Propylpyridine is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and minimize risk.
Physicochemical and Hazard Data
A summary of key quantitative data for 4-Propylpyridine is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C8H11N | [1][2] |
| Molar Mass | 121.18 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pyridine-like | [1] |
| Boiling Point | 188 - 190 °C | [1] |
| Melting Point | Approximately -50 °C | [1] |
| Flash Point | 65 °C (closed cup) | [1] |
| Density | Approximately 0.92 g/cm³ | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Hazard Statements | H315: Causes skin irritation | [3][4] |
| H318: Causes serious eye damage | [3][4] | |
| H335: May cause respiratory irritation | [3][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 4-Propylpyridine to prevent exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a high risk of splashing.
-
Skin Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[5] Wear impervious, flame-retardant clothing and a lab coat to prevent skin contact.[4][5]
-
Respiratory Protection : All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4]
Operational Plan and Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of 4-Propylpyridine.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is operational.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Put on all required personal protective equipment.[5]
-
-
Handling :
-
Conduct all manipulations of 4-Propylpyridine inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[4][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Avoid contact with skin and eyes.[4] In case of accidental contact, immediately follow the first-aid measures outlined below.
-
-
Storage :
Emergency and First-Aid Measures
In the event of an exposure or spill, immediate action is crucial.
-
Inhalation : If inhaled, move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact : If skin contact occurs, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4][5] Seek medical attention if irritation persists.[4]
-
Eye Contact : In case of eye contact, immediately rinse with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]
-
Ingestion : If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spills : In case of a spill, evacuate the area. Use an inert absorbent material like sand or vermiculite to contain the spill.[5] Collect the absorbed material into a sealed container for proper disposal.[5]
Disposal Plan
Proper disposal of 4-Propylpyridine and its contaminated waste is essential to protect the environment.
-
Waste Collection : Collect all waste containing 4-Propylpyridine in a clearly labeled, sealed, and appropriate container.[4]
-
Disposal Regulations : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4][5] Do not pour it down the drain.[5]
-
Professional Disposal : Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste.[5]
Handling Workflow for 4-Propylpyridine
Caption: A workflow diagram outlining the key steps for safely handling 4-Propylpyridine.
References
- 1. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]
- 2. chembk.com [chembk.com]
- 3. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
